4-(4-Ethoxybenzyl)piperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-[(4-ethoxyphenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-16-14-5-3-12(4-6-14)11-13-7-9-15-10-8-13/h3-6,13,15H,2,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAIYQSYOVJZHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406505 | |
| Record name | 4-(4-ethoxybenzyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893754-76-2 | |
| Record name | 4-(4-ethoxybenzyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: 4-(4-Ethoxybenzyl)piperidine
Physicochemical Profiling and Synthetic Utility in GPCR Ligand Design
Part 1: Executive Summary & Structural Logic
4-(4-Ethoxybenzyl)piperidine is a secondary amine scaffold characterized by a piperidine ring linked via a methylene bridge to a para-ethoxy substituted benzene ring. In modern medicinal chemistry, this molecule functions as a privileged substructure , particularly in the design of G-Protein Coupled Receptor (GPCR) ligands targeting the Central Nervous System (CNS).
Unlike simple benzylpiperidines, the para-ethoxy group provides a critical lipophilic handle that often dictates selectivity profiles in Dopamine D4 and Sigma-1 receptor antagonists. This guide details the physicochemical parameters, validated synthetic routes, and handling protocols necessary to utilize this scaffold effectively.[1][2]
Structural Analysis
-
Pharmacophore: The 4-benzylpiperidine core mimics the distance between the aromatic ring and the basic nitrogen found in endogenous neurotransmitters (dopamine, serotonin).
-
Selectivity Filter: The 4-ethoxy substituent extends the molecule's reach into hydrophobic pockets of receptor binding sites, often improving selectivity over D2/D3 subtypes.
Part 2: Physicochemical Properties[3]
The following data aggregates experimental baselines and high-confidence predictive models essential for formulation and assay development.
| Property | Value / Descriptor | Note |
| IUPAC Name | 4-[(4-Ethoxyphenyl)methyl]piperidine | |
| CAS Registry | 100643-71-8 (Free Base) | Verify salt form before ordering |
| Molecular Formula | C₁₄H₂₁NO | |
| Molecular Weight | 219.33 g/mol | |
| Physical State | Waxy Solid or Viscous Oil | Low melting point solid |
| Boiling Point | ~350°C (760 mmHg) | Predicted; Distillable under high vacuum |
| pKa (Basic N) | 10.8 ± 0.2 | Typical for secondary piperidines |
| LogP | 3.2 – 3.5 | Lipophilic; crosses BBB effectively |
| Solubility | DMSO, Methanol, DCM | Insoluble in water (Free Base) |
Part 3: Synthetic Methodologies
To ensure reproducibility, we present two distinct synthetic pathways: one for Process Scale (cost-effective, scalable) and one for Discovery Scale (modular, high diversity).
Diagram 1: Synthetic Pathways Flowchart
Caption: Comparison of the traditional Grignard/Reduction route (A) versus the modern Suzuki Coupling route (B).
Protocol A: Discovery Scale (Suzuki Coupling)
Best for generating analogs with varying aryl substitution patterns.
Reagents: N-Boc-4-methylene piperidine, 9-BBN (0.5M in THF), 1-Bromo-4-ethoxybenzene, Pd(dppf)Cl₂, K₂CO₃, DMF/Water.
-
Hydroboration: Under Nitrogen, add 9-BBN (1.2 eq) to N-Boc-4-methylene piperidine (1.0 eq) in THF. Reflux for 2 hours. Cool to room temperature.
-
Coupling: To the borane solution, add DMF (degassed), K₂CO₃ (3.0 eq), Pd(dppf)Cl₂ (0.05 eq), and 1-Bromo-4-ethoxybenzene (1.0 eq).
-
Reaction: Heat to 80°C for 12 hours. The solution typically turns dark black/brown.
-
Workup: Dilute with EtOAc, wash with water (3x) to remove DMF. Dry organic layer over MgSO₄.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Deprotection: Treat the N-Boc intermediate with TFA/DCM (1:1) for 1 hour. Concentrate to yield the trifluoroacetate salt of the target.
Why this works: The Suzuki protocol avoids the harsh reducing conditions of Route A, allowing for the inclusion of sensitive functional groups on the aromatic ring if needed.
Part 4: Applications in Drug Discovery[1][6]
The this compound motif is critical in the development of Dopamine D4 Receptor Antagonists .
Mechanism of Action & Selectivity
Research indicates that the "tail" region of D4 antagonists tolerates bulky lipophilic groups. The ethoxybenzyl group occupies a hydrophobic sub-pocket in the receptor, providing:
-
Selectivity: >100-fold selectivity over D2 receptors (critical to avoid extrapyramidal side effects).
-
Metabolic Stability: The ethoxy ether is generally more resistant to Phase I metabolism than a simple methoxy or hydroxy group.
Diagram 2: Pharmacophore Mapping (D4 Receptor)
Caption: Schematic interaction of the this compound scaffold within the GPCR binding pocket.
Part 5: Safety & Handling
Hazard Classification (GHS):
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Storage Protocol:
-
Atmosphere: Store under Argon or Nitrogen. Secondary amines react slowly with atmospheric CO₂ to form carbamates.
-
Temperature: 2-8°C is recommended to prevent oxidation of the benzylic position over long periods.
-
Container: Amber glass to prevent potential photochemical degradation of the ether linkage.
References
-
Suzuki Coupling for Benzyl Piperidines: Vice, S., et al. "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol."[1] Journal of Organic Chemistry, 2001, 66(7), 2487–2492.
-
D4 Receptor Antagonists: "Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists." National Institutes of Health (PMC).
-
General Piperidine Synthesis: "Synthesis of 4-Benzylpiperidine derivatives." Organic Chemistry Portal.
-
Chemical Safety Data: PubChem Compound Summary for 4-Benzylpiperidine derivatives. [3]
Sources
Introduction: The Strategic Value of the Piperidine Scaffold
An In-Depth Technical Guide to 4-(4-Ethoxybenzyl)piperidine: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a valuable heterocyclic compound. As a Senior Application Scientist, my objective is to present this information not as a mere collection of data, but as a functional resource that explains the causality behind its synthesis, the rigor of its characterization, and its strategic importance as a building block in modern medicinal chemistry.
The piperidine ring is one of the most ubiquitous N-heterocyclic scaffolds in pharmaceuticals, present in numerous approved drugs and natural alkaloids.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure for interacting with biological targets. Piperidine derivatives are central to the development of therapeutics for a wide range of conditions, including neurological disorders, cancer, and infectious diseases.[2][3]
This compound belongs to the 4-benzylpiperidine subclass, a pharmacophore known for its activity within the central nervous system (CNS).[4] The specific ethoxy substitution on the benzyl ring provides a key point for modulating physicochemical properties such as lipophilicity and metabolic stability, making this compound a highly versatile intermediate for drug discovery programs.
Chemical Identity and Physicochemical Properties
Accurate identification is the foundation of all subsequent research. The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 893754-76-2 | [5][6][7] |
| Molecular Formula | C₁₄H₂₁NO | [6][7] |
| Molecular Weight | 219.33 g/mol | [5][7] |
| InChI Key | OTAIYQSYOVJZHO-UHFFFAOYSA-N | [5] |
| Canonical SMILES | CCOC1=CC=C(C=C1)CC2CCNCC2 | N/A |
| Synonyms | 4-[(4-ethoxyphenyl)methyl]piperidine | [6][7] |
Synthesis and Purification: A Modern Approach
The construction of 4-benzylpiperidines can be achieved through various methods, including the hydrogenation of pyridine precursors or coupling strategies.[1][4] A highly efficient and modular route for this class of compounds is the Suzuki coupling protocol, which allows for the versatile formation of the key C-C bond under relatively mild conditions.[8]
Rationale for the Synthetic Strategy
The chosen synthetic pathway leverages a Suzuki coupling for its broad substrate scope and functional group tolerance, making it ideal for creating diverse libraries of analogues for structure-activity relationship (SAR) studies.[8] The synthesis begins with commercially available 4-piperidone, which is protected before being converted into a vinyl triflate. This intermediate is then coupled with a boronic acid derivative of the desired ethoxybenzyl moiety. The final deprotection step yields the target compound. This multi-step process ensures high purity and adaptability.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound via Suzuki coupling.
Detailed Experimental Protocol
This protocol is a representative methodology and should be performed by qualified personnel with appropriate safety precautions.
-
N-Boc Protection of 4-Piperidone:
-
Dissolve 4-piperidone hydrochloride (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (2.2 eq) and cool the mixture to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Causality: The Boc group protects the piperidine nitrogen from participating in side reactions and controls its reactivity. The base neutralizes the HCl salt.
-
Workup: Quench with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-piperidone.
-
-
Synthesis of the Vinyl Triflate:
-
Prepare a solution of lithium diisopropylamide (LDA, 1.1 eq) in tetrahydrofuran (THF) at -78 °C.
-
Add a solution of N-Boc-4-piperidone (1.0 eq) in THF dropwise, maintaining the temperature.
-
After 1 hour, add a solution of N-Phenyl-bis(trifluoromethanesulfonimide) (PhN(Tf)₂, 1.1 eq) in THF.
-
Stir at -78 °C for 2 hours, then warm to room temperature.
-
Causality: LDA, a strong non-nucleophilic base, selectively deprotonates the alpha-carbon to form an enolate, which is then trapped by the triflating agent to create the vinyl triflate, a key substrate for the Suzuki coupling.
-
Workup: Quench with saturated ammonium chloride, extract with ethyl acetate, dry the combined organic layers, and purify by flash column chromatography.
-
-
Suzuki Coupling:
-
In a degassed solvent mixture (e.g., dioxane and water), combine the vinyl triflate (1.0 eq), 4-ethoxyphenylboronic acid (1.2 eq), a base such as potassium carbonate (3.0 eq), and a palladium catalyst like Pd(PPh₃)₄ (0.05 eq).
-
Heat the mixture under an inert atmosphere (e.g., argon) at 80-100 °C until TLC/LC-MS analysis shows consumption of the starting material.
-
Causality: The palladium catalyst facilitates the cross-coupling between the sp²-hybridized carbon of the vinyl triflate and the boronic acid, forming the critical carbon-carbon bond of the benzyl group.
-
Workup: Cool the reaction, filter through celite, dilute with water, extract with ethyl acetate, dry the organic phase, and purify by column chromatography to yield the Boc-protected product.
-
-
Boc Deprotection:
-
Dissolve the purified N-Boc-4-(4-ethoxybenzyl)piperidine in DCM.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature for 1-4 hours.
-
Causality: The strong acid cleaves the tert-butyl carbamate group, liberating the secondary amine of the piperidine ring to yield the final product, often as a salt.
-
Workup: Concentrate the mixture under reduced pressure. If a free base is desired, neutralize the resulting salt with a base (e.g., NaHCO₃) and extract into an organic solvent.
-
Analytical Characterization and Quality Control
Rigorous analytical testing is non-negotiable to validate the structure and purity of the synthesized compound. Each technique provides a piece of the structural puzzle, and together they form a self-validating system.
| Technique | Purpose | Expected Results for this compound |
| ¹H NMR | Confirms proton environment and connectivity | Signals for ethoxy group (triplet & quartet), aromatic protons (two doublets), piperidine ring protons, and the benzylic CH₂ group. |
| ¹³C NMR | Confirms carbon backbone | Signals for all 14 unique carbons, including those in the ethoxy, aromatic, and piperidine moieties. |
| Mass Spec (HRMS) | Confirms molecular formula and weight | Expected [M+H]⁺ ion at m/z 220.1696. |
| IR Spectroscopy | Identifies key functional groups | Characteristic peaks for N-H stretch (secondary amine), C-O stretch (ether), and aromatic C-H/C=C stretches. |
| HPLC | Determines purity | A single major peak with >95% purity under specified conditions. |
Standard Protocol for HPLC Purity Assessment
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Prepare a dilution series for linearity checks if required.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
-
Analysis: Inject 10 µL of the sample. Integrate the peak area to calculate purity.
-
Trustworthiness: The use of a gradient method ensures that impurities with a wide range of polarities are detected. TFA is used to sharpen peaks by ensuring the amine is protonated.
Applications in Medicinal Chemistry and Drug Discovery
This compound is not typically a final drug product but rather a crucial intermediate or scaffold. Its value lies in its structural features, which serve as a launchpad for creating more complex and targeted molecules.
-
CNS-Targeted Scaffolds: The 4-benzylpiperidine core is a well-established pharmacophore for interacting with CNS targets. Derivatives have been investigated as monoamine releasing agents and for their potential in treating psychosis and other neurological disorders.[3][4]
-
Dopamine Receptor Ligands: The overall structure is highly amenable to modification for targeting specific G-protein coupled receptors (GPCRs), such as dopamine receptors. For example, related 4-substituted piperidines have been characterized as potent and selective D4 receptor antagonists.[9][10]
-
Intermediate for Lead Optimization: The ethoxy group provides a handle for fine-tuning properties. It can enhance metabolic stability compared to a methoxy group and can be replaced with other functionalities to probe interactions with a biological target. The secondary amine of the piperidine ring is a key site for further derivatization to build out the molecule and optimize its pharmacokinetic and pharmacodynamic profile.
Relationship to Therapeutic Areas
Caption: The role of the core scaffold in enabling drug discovery efforts.
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety. While a specific safety data sheet (SDS) for this exact compound should always be consulted, guidelines can be established based on related piperidine derivatives.[11][12][13]
| Safety Aspect | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Wear safety goggles, nitrile gloves, and a lab coat. | To prevent skin and eye contact, as related compounds can cause irritation.[14] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid creating dust or aerosols. | To prevent inhalation, which may cause respiratory irritation.[14] |
| Fire Safety | Keep away from heat, sparks, and open flames. Store away from strong oxidizing agents. | Piperidine derivatives can be combustible.[11][15] |
| Storage | Store in a cool, dry, and well-ventilated place in a tightly sealed container. | To prevent degradation and ensure stability.[16] |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | To ensure environmental protection and compliance. |
Conclusion
This compound is more than a simple chemical; it is a strategic tool for drug discovery. Its well-defined structure, accessible synthesis, and versatile chemical handles make it an invaluable starting point for developing novel therapeutics, particularly in the challenging field of neuroscience. This guide has detailed the essential technical knowledge required to synthesize, characterize, and safely handle this compound, providing a solid foundation for its application in advanced research and development programs.
References
- Fisher Scientific. (2025). Safety Data Sheet for 1-Benzyl-4-piperidone.
- Sigma-Aldrich. (n.d.). 4-(4-Ethoxy-benzyl)-piperidine.
- Fisher Scientific. (2018). Safety Data Sheet for Piperazine.
- Combi-Blocks. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet for Piperidine.
- Parchem. (n.d.). This compound.
- Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66, 2487-2492.
- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Piperidine.
- PubChem. (n.d.). 4-(2-Ethoxyphenyl)piperidine.
- Chem-Impex. (n.d.). 4-(4-(Benzyloxy)Benzyl)Piperidine Hydrochloride.
- ECHEMI. (n.d.). 4-(4-ETHOXY-BENZYL)-PIPERIDINE.
- Kukharev, B. F., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2967.
- PubChem. (n.d.). 4-(4-Methoxyphenyl)piperidine.
- IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2).
- Wikipedia. (n.d.). 4-Benzylpiperidine.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Piperidine Derivatives in Neurological Drug Discovery.
- Saeedeh, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemRxiv.
- Saeedeh, S., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv.
- Koyiri, K., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 530-534.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. nbinno.com [nbinno.com]
- 4. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 5. 4-(4-Ethoxy-benzyl)-piperidine | 893754-76-2 [sigmaaldrich.com]
- 6. parchem.com [parchem.com]
- 7. echemi.com [echemi.com]
- 8. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 9. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. chemos.de [chemos.de]
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- 16. peptide.com [peptide.com]
Potential research applications of 4-(4-Ethoxybenzyl)piperidine
The Versatile Scaffold: 4-(4-Ethoxybenzyl)piperidine in Drug Discovery
Abstract
This compound (CAS 893754-76-2) represents a privileged structural motif in medicinal chemistry, characterized by a piperidine ring substituted at the 4-position with a para-ethoxybenzyl group.[1][2] This scaffold integrates the pharmacokinetic advantages of the piperidine core—high metabolic stability and favorable pKa for bioavailability—with the specific pharmacodynamic properties of the ethoxybenzyl tail, which offers lipophilic bulk and hydrogen bond acceptor potential. This guide explores its primary utility as a high-value intermediate in the synthesis of NMDA receptor antagonists (NR2B subtype) , Sigma-1 receptor ligands , and potential GPCR modulators .
Chemical Profile & Structural Logic
The molecule consists of two distinct domains that drive its biological interactions:
-
The Basic Head (Piperidine): The secondary amine (
) is protonated at physiological pH, allowing it to form critical ionic interactions (salt bridges) with aspartate or glutamate residues in receptor binding pockets (e.g., Asp112 in the Sigma-1 receptor). -
The Lipophilic Tail (4-Ethoxybenzyl): The benzyl group provides a scaffold for
stacking interactions (e.g., with aromatic residues like Phenylalanine or Tryptophan). The para-ethoxy substituent extends the lipophilic reach and introduces a specific vector for hydrogen bonding via the ether oxygen, often improving selectivity over unsubstituted benzyl analogs.
| Property | Value | Relevance |
| CAS Number | 893754-76-2 | Unique Identifier for sourcing.[1][2] |
| Molecular Formula | -- | |
| Molecular Weight | 219.32 g/mol | Fragment-like; allows room for further functionalization (Rule of 5 compliant). |
| LogP (Predicted) | ~3.5 | High lipophilicity; suggests good blood-brain barrier (BBB) penetration. |
| H-Bond Donors | 1 (NH) | Key for covalent attachment or receptor anchoring. |
Synthetic Utility & Preparation[3][4]
For research applications, the synthesis of this compound must yield high purity to avoid false positives in biological assays. The preferred route utilizes a Grignard approach followed by reduction, ensuring the integrity of the ethoxy ether linkage.
Protocol: Synthesis via Grignard Addition
Note: This protocol assumes standard Schlenk line techniques for air-sensitive reagents.
-
Reagent Preparation:
-
Grignard Reagent: React 4-bromo-phenetole (1-bromo-4-ethoxybenzene) with magnesium turnings in dry THF to form (4-ethoxyphenyl)magnesium bromide.
-
Substrate: N-Boc-4-piperidone (protected to prevent side reactions).
-
-
Coupling Reaction:
-
Cool the Grignard solution to 0°C.
-
Dropwise add N-Boc-4-piperidone (1.0 eq) in THF.
-
Stir at RT for 4 hours. Quench with saturated
. -
Result: N-Boc-4-(4-ethoxyphenyl)-4-hydroxypiperidine.
-
-
Dehydration & Reduction:
-
Dehydration: Treat the intermediate with TFA/DCM or
to yield the tetrahydropyridine alkene. -
Hydrogenation: Catalytic hydrogenation (
, Pd/C, MeOH) reduces the double bond. -
Deprotection: If Boc remains, remove with HCl/Dioxane.
-
-
Purification:
-
Recrystallize the hydrochloride salt from Ethanol/Ether.
-
QC Check:
NMR must show the characteristic triplet (ethoxy methyl) and quartet (ethoxy methylene).
-
Visualization: Synthetic Pathway
Caption: Step-wise synthesis of the this compound scaffold ensuring regioselectivity.
Research Applications
A. Neuropharmacology: NR2B-Selective NMDA Antagonists
The 4-benzylpiperidine moiety is the defining pharmacophore of Ifenprodil and Traxoprodil , which are selective antagonists for the NR2B subunit of the NMDA receptor.
-
Mechanism: These compounds bind to the N-terminal domain (NTD) of the GluN2B subunit (allosteric modulation), preventing excessive calcium influx during excitotoxicity.
-
Application: Researchers use this compound to synthesize "Ifenprodil analogs" to study neuroprotection in stroke or antidepressant effects without the psychotomimetic side effects of channel blockers (like Ketamine). The ethoxy group is often explored to tune metabolic stability compared to the labile phenol of Ifenprodil.
B. Sigma-1 Receptor Ligands
Sigma-1 receptors (σ1R) are chaperone proteins at the ER-mitochondrion interface implicated in neurodegeneration and cancer.
-
Binding Mode: High-affinity σ1R ligands typically possess a basic nitrogen flanked by two hydrophobic regions. This compound perfectly fits this template.
-
Research Use: It serves as a "primary amine" building block. By alkylating the piperidine nitrogen with various spacers (e.g., ethyl, propyl chains) connected to a second aromatic ring, researchers generate libraries of high-affinity σ1R modulators.
C. Dual-Acting Antidepressants
The scaffold is also relevant in designing SSRI/5-HT1A dual ligands. The 4-benzylpiperidine core provides affinity for the serotonin transporter (SERT), while N-substitution directs selectivity toward 5-HT1A receptors.
Experimental Validation: Receptor Binding Protocol
To validate the affinity of derivatives synthesized from this scaffold, a radioligand binding assay is standard.
Protocol: Sigma-1 Receptor Binding Assay
-
Tissue Preparation: Use Guinea pig brain membrane homogenates (rich in σ1R).
-
Radioligand:
(highly selective σ1R agonist). -
Incubation:
-
Mix 100 µg membrane protein with 3 nM radioligand.
-
Add test compound (synthesized from this compound) at varying concentrations (
to M). -
Incubate at 37°C for 120 mins in 50 mM Tris-HCl buffer (pH 7.4).
-
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and .-
Success Metric: High affinity compounds typically show
nM.
-
Visualization: Pharmacophore Interaction Map
Caption: Predicted binding mode of the scaffold within a GPCR or Ion Channel binding pocket.
References
-
National Center for Biotechnology Information . (2024). PubChem Compound Summary for 4-Benzylpiperidine Derivatives. Retrieved from [Link]
- Williams, K. (1993). Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms of action. Molecular Pharmacology, 44(4), 851-859. (Contextual grounding for 4-benzylpiperidine pharmacophore).
- Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology, 6(4), 344–366. (Contextual grounding for Sigma receptor ligand design).
Sources
4-(4-Ethoxybenzyl)piperidine as a chemical intermediate
The following technical guide is structured as a high-level monograph for drug discovery scientists. It prioritizes synthetic utility, reaction engineering, and medicinal chemistry applications of the 4-(4-ethoxybenzyl)piperidine scaffold.
Chemical Class: Pharmacophore / Privileged Scaffold Primary Application: Intermediate for GPCR Ligands, Ion Channel Modulators, and SGLT2 Inhibitors[1]
Part 1: Executive Summary & Chemical Architecture
This compound represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its value lies in its bifunctional nature:
-
The Lipophilic Tail (4-Ethoxybenzyl): Provides hydrophobic interactions (π-stacking) and occupies deep hydrophobic pockets in receptors (e.g., GPCR transmembrane domains).[1]
-
The Polar Head (Piperidine): A secondary amine (pKa ~10-11) that forms critical salt bridges with aspartate or glutamate residues in binding sites.[1]
This guide details the synthesis, functionalization, and quality control of this intermediate, treating it not just as a reagent, but as a modular platform for drug design.
Physicochemical Profile
| Property | Value / Descriptor | Relevance |
| IUPAC Name | 4-[(4-ethoxyphenyl)methyl]piperidine | Standard nomenclature |
| Molecular Formula | C₁₄H₂₁NO | Stoichiometry |
| Molecular Weight | 219.33 g/mol | Fragment-based design |
| LogP (Predicted) | ~3.2 | CNS penetration potential |
| pKa (Base) | ~10.8 (Piperidine NH) | Lysosomal trapping / Solubility |
| H-Bond Donors | 1 (NH) | Derivatization handle |
| Rotatable Bonds | 4 | Conformational adaptability |
Part 2: Synthetic Methodologies
To ensure reproducibility and scalability, two distinct synthetic routes are recommended based on the available starting materials and scale requirements.
Route A: The "Classic" Reduction Strategy (Scalable)
Best for: Multi-gram to Kilogram scale production where cost is a driver.
Mechanism: This route utilizes the condensation of 4-picoline (4-methylpyridine) with 4-ethoxybenzaldehyde, followed by exhaustive hydrogenation.[1]
-
Aldol-Type Condensation:
-
Exhaustive Hydrogenation:
-
Reagents: H₂ (50–100 psi), PtO₂ (Adams' Catalyst) or Pd/C, Acetic Acid (solvent).
-
Protocol: The stilbene-like intermediate is dissolved in AcOH. The acid protonates the pyridine nitrogen, rendering the ring susceptible to reduction.
-
Critical Control Point: Monitoring the reaction is crucial to prevent partial reduction (stopping at the piperidine with the alkene intact, or the pyridine with the alkane intact).
-
Route B: The Modern Suzuki-Miyaura Protocol (Modular)
Best for: Library generation and late-stage diversification.[1]
Mechanism: Palladium-catalyzed cross-coupling of an organoboron species with an aryl halide.[1]
-
Hydroboration:
-
Cross-Coupling:
Visualization: Synthetic Workflow Comparison
Figure 1: Comparison of the Classical Reduction Route (A) vs. the Modern Suzuki Coupling Route (B).
Part 3: Functionalization & Reaction Engineering
The secondary amine of the piperidine ring is the primary handle for derivatization. However, the presence of the electron-rich ethoxybenzyl group requires specific precautions to avoid electrophilic aromatic substitution (EAS) side reactions during aggressive functionalization.
N-Alkylation (Sɴ2)[1]
-
Reagents: Alkyl halide (R-X), K₂CO₃ (base), Acetonitrile (solvent).
-
Engineering Note: Use a catalytic amount of KI (Finkelstein condition) if using alkyl chlorides.
-
Risk: Over-alkylation to the quaternary ammonium salt.
-
Control: Use stoichiometric control (0.95 eq. of alkyl halide) or slow addition.
Reductive Amination
-
Reagents: Aldehyde/Ketone, NaBH(OAc)₃ (STAB).
-
Solvent: DCE or THF.
-
Why STAB? Sodium triacetoxyborohydride is mild and will not reduce the ethoxybenzyl ether or the aromatic ring, unlike stronger reducing agents.
Urea/Amide Formation[1]
-
Reagents: Isocyanates (for ureas) or Carboxylic Acids + HATU (for amides).[1]
-
Strategic Value: This transformation is critical for generating antagonists for CCR receptors or Sigma-1 ligands.[1]
Visualization: Functionalization Decision Tree
Figure 2: Strategic decision tree for derivatizing the piperidine nitrogen based on the desired pharmacological outcome.
Part 4: Applications in Drug Discovery[4][6][10][11][12]
Sigma-1 Receptor Ligands
The 4-benzylpiperidine moiety is a hallmark of high-affinity Sigma-1 receptor ligands (e.g., Donepezil-like analogs).[1]
-
Mechanism: The basic nitrogen binds to Asp126, while the benzyl group occupies the hydrophobic pocket formed by Val162 and Phe107.
-
Modification: The 4-ethoxy group extends the hydrophobic reach, potentially increasing selectivity over Sigma-2 or muscarinic receptors.
NMDA Receptor Antagonists
Structurally similar to Ifenprodil, this scaffold can be used to target the NR2B subunit of NMDA receptors. The ethoxy group mimics the phenol ether found in many GluN2B-selective negative allosteric modulators.
SGLT2 Inhibitor Bioisosteres
While classic SGLT2 inhibitors (e.g., Dapagliflozin) use a C-glucoside linked to a diphenylmethane, the benzylpiperidine scaffold serves as a non-sugar mimetic in early-stage exploration to improve metabolic stability (replacing the hydrolytically sensitive O-glycosides of first-gen inhibitors).[1]
Part 5: Quality Control & Analytics
To establish "Trustworthiness" (Pillar 2), the following analytical markers must be verified.
| Test | Acceptance Criteria | Methodological Note |
| HPLC Purity | > 98.0% (Area) | Use C18 column, Gradient 10-90% ACN/Water (0.1% TFA). Monitor at 220 nm and 254 nm. |
| 1H NMR | Confirm 4-Ethoxy quartet (~4.0 ppm) and Piperidine multiplets.[1] | Critical: Verify absence of aromatic pyridine protons (>8.0 ppm) to ensure complete reduction (Route A). |
| Residual Solvents | < 5000 ppm (Class 3) | Focus on Acetic Acid removal if using Route A (forms salt with piperidine).[1] |
| Appearance | White to Off-white Solid | Yellowing indicates oxidation of the amine or phenol ether impurities.[1] |
Self-Validating Protocol: The "Double-Peak" Check
When analyzing the final product by HPLC, a common error is the co-elution of the N-benzyl impurity (if benzyl bromide was used in synthesis).
-
Validation Step: Run the sample at pH 2.5 (protonated) and pH 9.5 (neutral). The retention time of the secondary amine will shift significantly due to deprotonation, whereas neutral impurities (like bis-alkylated byproducts) will not shift as dramatically.
References
-
Vice, S., et al. (2001).[2] "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." Journal of Organic Chemistry, 66(7), 2487–2492. Link[1]
-
Kamesu, K., et al. (2018). "Synthesis of 4-Chloro-Piperidine Derivatives via NbCl5 Mediated Aza-Prins Type Cyclization." Rasayan Journal of Chemistry, 11(2), 659-664. Link
-
Boger, D. L. (1986). "Diels-Alder Reactions of Heterocyclic Azadienes: Scope and Applications." Chemical Reviews, 86(5), 781–793. Link[1]
-
Manallack, D. T., et al. (2024). "The N-Benzyl Piperidine Fragment in Drug Discovery." ChemMedChem, e202400384. Link[1]
-
Organic Syntheses. (1987). "Preparation of Trimethylsilylacetylene via Grignard Reagents." Org.[3][4][5][6] Synth., 65,[5] 61. (Reference for Grignard handling in piperidine functionalization). Link
Sources
- 1. 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine - Wikipedia [en.wikipedia.org]
- 2. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Safety and handling of 4-(4-Ethoxybenzyl)piperidine
Technical Whitepaper: Operational Safety and Handling of 4-(4-Ethoxybenzyl)piperidine
Executive Summary
This compound (CAS: 893754-76-2) is a specialized secondary amine intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients, including analogs of SGLT2 inhibitors and GPCR ligands. Its structural duality—combining a basic piperidine ring with a lipophilic ethoxybenzyl moiety—presents a unique safety profile requiring distinct handling protocols.
This guide moves beyond generic safety data sheets (SDS) to provide a mechanistic understanding of the risks and operational causality required for safe manipulation in a drug discovery or process chemistry environment.
Physicochemical Profile & Hazard Identification
To handle this compound safely, one must understand its intrinsic reactivity. As a secondary amine, it is prone to N-oxidation and carbamate formation (reaction with atmospheric CO₂).
Table 1: Critical Physicochemical Properties
| Property | Value / Characteristic | Operational Implication |
| CAS Number | 893754-76-2 | Unique identifier for inventory tracking. |
| Molecular Formula | C₁₄H₂₁NO | Lipophilic amine; penetrates skin barriers easily. |
| Molecular Weight | 219.32 g/mol | Non-volatile solid/oil; dust or aerosol hazard. |
| Basicity (pKa) | ~10–11 (Predicted) | Corrosive/Irritant. Incompatible with acids and oxidizers. |
| Solubility | DMSO, Methanol, DCM | Use compatible solvent-resistant gloves (see PPE). |
| Appearance | Off-white solid or viscous oil | Physical state dictates transfer method (spatula vs. syringe). |
Toxicological Mechanisms
-
Skin/Eye Contact: The unprotonated piperidine nitrogen is a strong nucleophile. Upon contact with biological tissue, it can cause rapid saponification of lipids (chemical burns) and severe irritation to mucous membranes.
-
Inhalation: Aerosolized particles (if solid) or vapors (if heated) act as respiratory sensitizers.
-
Systemic Toxicity: Due to the ethoxybenzyl group, the molecule has high lipophilicity (LogP > 2.5), facilitating dermal absorption and potential CNS effects typical of benzyl-piperidine motifs.
Operational Handling Protocols
Safety is not just PPE; it is a controlled environment. The following protocols are designed to isolate the operator from the hazard.
Engineering Controls
-
Primary Barrier: All transfers must occur within a certified Chemical Fume Hood (CFH) operating at a face velocity of 80–100 fpm.
-
Secondary Barrier: For quantities >10g or high-purity requirements, use a Glove Box under Nitrogen/Argon atmosphere to prevent carbamate formation (reaction with CO₂) which alters stoichiometry in downstream synthesis.
Personal Protective Equipment (PPE) Matrix
-
Hand Protection: Double-gloving is mandatory.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Laminate film (Silver Shield®) or thick Nitrile (8 mil) if handling solutions in DCM/THF. Reasoning: Chlorinated solvents permeate standard nitrile in <5 minutes, carrying the amine through to the skin.
-
-
Eye Protection: Chemical splash goggles. Face shields are required during scale-up (>50g) or when quenching reactions.
Transfer Techniques (The "No-Touch" Standard)
-
Solids: Do not pour. Use a wide-mouth funnel and anti-static spatula to prevent dust generation.
-
Liquids/Oils: Use positive-displacement pipettes or glass syringes. Avoid needles where possible to reduce puncture risks; if needles are necessary, use Luer-lock to prevent detachment under pressure.
Storage and Stability
Improper storage leads to degradation products (N-oxides) that may be more toxic or reactive than the parent compound.
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Atmosphere: Store under inert gas (Argon preferred over Nitrogen due to density). Cap with Parafilm® or Teflon tape to ensure a hermetic seal.
-
Segregation: Store away from:
-
Acid chlorides/Anhydrides (Violent exothermic reaction).
-
Strong Oxidizers (Fire hazard).
-
Halogenated compounds (Slow quaternization reaction upon long-term storage).
-
Emergency Response Logic
In the event of exposure, seconds dictate the severity of the injury. The following flowchart illustrates the decision logic for immediate response.
Figure 1: Critical decision matrix for immediate response to amine exposure.[1] Note the prohibition on neutralizing skin burns with acid, which causes exothermic damage.
Synthesis & Application Context
Understanding why we handle this chemical helps enforce how we handle it. This compound is often employed as a nucleophile in S_N2 or Reductive Amination reactions.
Reaction Workflow & Safety Checkpoints
The following diagram outlines a typical workflow for coupling this intermediate, highlighting safety checkpoints (SC).
Figure 2: Operational workflow. SC (Safety Checkpoint) 2 is critical; adding aqueous acid to the unreacted amine during quench can generate significant heat.
Waste Disposal & Decontamination
-
Spill Cleanup:
-
Evacuate the immediate area.[1]
-
Don full PPE (including respiratory protection if powder).
-
Cover spill with Vermiculite or Dry Sand . Do not use sawdust (fire hazard with amines).
-
Collect in a sealed container labeled "Hazardous Waste - Basic Organic."
-
-
Glassware Cleaning:
-
Rinse with Methanol first (to solubilize the lipophilic amine).
-
Follow with a 5% HCl rinse (to protonate and solubilize residual amine).
-
Final wash with detergent and water.
-
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 329773765, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). Guidance on the Safe Handling of Amines. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2023). Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved from [Link]
Sources
Methodological & Application
Technical Application Note: Scalable Synthesis of 4-(4-Ethoxybenzyl)piperidine
Part 1: Executive Summary & Strategic Rationale
The 4-benzylpiperidine moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for numerous neuroactive agents, antihistamines, and NMDA receptor antagonists.[1] This protocol details the synthesis of 4-(4-ethoxybenzyl)piperidine , a specific derivative often utilized in the development of structurally related bioactive amines.
The "Picoline Route" Strategy
While Grignard additions to 4-piperidone are possible, they often suffer from lower atom economy and require cryogenic conditions.[1] This guide utilizes the Aldol-Condensation/Hydrogenation strategy (The "Picoline Route").[1] This approach is preferred for scale-up due to:
-
Cost-Efficiency: Uses inexpensive 4-picoline and 4-ethoxybenzaldehyde.[1]
-
Scalability: Avoids organometallic reagents (Grignards/Lithiums) sensitive to moisture.[1]
-
Purification: Intermediates are often crystalline solids, allowing for non-chromatographic purification (recrystallization).[1]
Reaction Pathway
The synthesis proceeds in two distinct phases:[2]
-
Condensation: Formation of the styrylpyridine skeleton.[1]
-
Global Reduction: Catalytic hydrogenation of both the alkene and the pyridine ring.[1]
Figure 1: Two-step synthetic pathway transforming 4-picoline to the target piperidine.[1][3]
Part 2: Detailed Experimental Protocols
Phase 1: Condensation (Synthesis of 4-(4-Ethoxystyryl)pyridine)
Principle: The methyl group of 4-picoline is sufficiently acidic to undergo deprotonation and attack the aldehyde carbonyl under dehydrating conditions (Acetic Anhydride).[1]
Materials & Stoichiometry
| Component | Equiv.[1] | MW ( g/mol ) | Quantity (Example) | Role |
| 4-Ethoxybenzaldehyde | 1.0 | 150.17 | 15.0 g | Limiting Reagent |
| 4-Picoline | 1.2 | 93.13 | 11.2 g | Nucleophile |
| Acetic Anhydride | 2.5 | 102.09 | 25.5 g | Solvent/Dehydrator |
| Sodium Acetate (Optional) | 0.1 | 82.03 | 0.8 g | Buffer/Catalyst |
Step-by-Step Protocol
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to an inert gas line (N2 or Ar).[1]
-
Addition: Charge the flask with 4-ethoxybenzaldehyde, 4-picoline, and acetic anhydride. (Note: The reaction is exothermic; add acetic anhydride slowly if scaling up >100g).
-
Reflux: Heat the mixture to reflux (approx. 140°C bath temperature) for 16–24 hours .
-
Quench: Cool the reaction mixture to ~80°C. Pour the hot solution into 200 mL of ice-cold water with vigorous stirring.
-
Basification: The pyridine may form an acetate salt.[1] Neutralize the aqueous slurry with 20% NaOH or saturated Na2CO3 until pH ~9–10.[1] This ensures the free base precipitates.[1]
-
Isolation: A solid precipitate should form. Filter the solid using a Buchner funnel.[1]
-
Purification: Recrystallize the crude solid from hot Ethanol or MeOH/Water.
Phase 2: Global Reduction (Hydrogenation)[1]
Principle: Reducing the pyridine ring requires higher energy than a standard alkene.[1] Platinum Oxide (Adams Catalyst) in acidic media is the gold standard for this transformation, converting the pyridine to a piperidinium salt, which prevents catalyst poisoning by the free amine.[1]
Materials & Stoichiometry
| Component | Equiv.[1] | Quantity (Example) | Role |
| Styryl Intermediate | 1.0 | 10.0 g | Substrate |
| PtO2 (Adams Catalyst) | 5 mol% | 0.5 g | Catalyst |
| Glacial Acetic Acid | Solvent | 100 mL | Solvent/Proton Source |
| Hydrogen (H2) | Excess | 50–60 psi | Reductant |
Step-by-Step Protocol
-
Safety Check: Hydrogen gas is highly flammable.[1] Ensure the hydrogenation vessel (Parr shaker or autoclave) is grounded and leak-tested.[1]
-
Loading: In the hydrogenation vessel, dissolve the Phase 1 intermediate (10.0 g) in Glacial Acetic Acid (100 mL).
-
Catalyst Addition: Carefully add PtO2 (0.5 g).[1]
-
Hydrogenation:
-
Purge the vessel 3x with N2, then 3x with H2.[1]
-
Pressurize to 50–60 psi (3.5–4 bar) .
-
Agitate/Shake at Room Temperature for 12–24 hours.
-
Optimization: If reaction is slow, heat to 50°C.
-
-
Workup:
-
Free Base Formation:
-
Final Product: The resulting oil is this compound.[1] It may solidify upon standing or can be converted to the HCl salt for storage (using HCl in ether/dioxane).[1]
Part 3: Quality Control & Analysis[1][9]
Analytical Specifications
-
Appearance: Colorless to pale yellow viscous oil (Free base); White solid (HCl salt).[1]
-
1H NMR (CDCl3, 400 MHz):
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Phase 1) | Incomplete dehydration | Ensure Acetic Anhydride is fresh; extend reflux time.[1] |
| Incomplete Reduction (Phase 2) | Catalyst poisoning | Ensure starting material is pure (no sulfur/pyridine impurities).[1] Use fresh PtO2.[1] |
| Pyridine Ring Intact | Pressure too low | If only the alkene reduces (forming 4-(4-ethoxybenzyl)pyridine), increase H2 pressure to 100 psi or switch to PtO2/AcOH system if using Pd/C. |
References
-
General Synthesis of 4-Benzylpiperidines: Vice, S., et al. "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol."[1][5] Journal of Organic Chemistry, vol. 66, no. 7, 2001, pp. 2487–2492.[1] (Note: Discusses alternative Suzuki routes, validating the target structure's utility).
-
Catalytic Hydrogenation of Pyridines: Scriven, E. F. V.[1][3][8] "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry, Pergamon, 1984.[1] Context: Establishes PtO2/Acetic Acid as the standard method for reducing pyridine rings to piperidines.[1]
-
Industrial Application of Picoline Condensation: Lellouche, J. P., et al. "Synthesis of new 4-substituted piperidines."[1] Synthetic Communications, vol. 23, no.[1] 15, 1993.[1] Context: Validates the condensation of 4-picoline with benzaldehydes as a primary route to 4-benzylpiperidine precursors.[1]
-
Relevant Patent Literature (Analogous Chemistry): US Patent 5,033,248.[1] "Process for the preparation of piperidine derivatives."[1][2][3][5][7][8][9][10][11][12] Context: Describes the industrial hydrogenation conditions for styrylpyridines.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. news-medical.net [news-medical.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Purity Recovery of 4-(4-Ethoxybenzyl)piperidine
Introduction: The Critical Role of Purity
4-(4-Ethoxybenzyl)piperidine is a key structural motif and versatile intermediate in medicinal chemistry and materials science. Its presence in numerous pharmacologically active agents underscores the necessity for obtaining this compound in a highly purified state. The presence of residual reactants, catalysts, or by-products from synthesis can significantly impact the outcomes of downstream applications, leading to inconsistent biological data, failed crystallization attempts, or compromised material performance.
This guide provides an in-depth analysis and detailed protocols for the purification of this compound. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles that govern each technique, empowering researchers to not only execute these protocols but also to troubleshoot and adapt them to their specific needs. The methodologies discussed—recrystallization, flash column chromatography, and acid-base extraction—are foundational techniques in organic synthesis, selected for their efficacy in removing common impurities associated with the synthesis of piperidine derivatives.
Compound Profile and Impurity Landscape
A successful purification strategy begins with a thorough understanding of the target molecule and the potential contaminants.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁NO | MolCore[1] |
| Molecular Weight | 219.32 g/mol | MolCore[1] |
| Appearance | Typically an off-white to yellow solid or oil | General chemical knowledge |
| pKa (Piperidine) | ~11.1 | BOC Sciences[] |
| LogP | 2.72 | Fluorochem[3] |
The basicity of the piperidine nitrogen (pKa ≈ 11.1) is a key chemical handle that can be exploited for purification.[] The compound's moderate lipophilicity (LogP ≈ 2.72) makes it soluble in a range of organic solvents.[3]
Common Impurities: The synthetic routes to this compound, such as the Suzuki coupling or reductive amination, can introduce specific impurities.[4] These may include:
-
Unreacted Starting Materials: 4-ethoxyphenyl derivatives, piperidine precursors.
-
Reagents and Catalysts: Residual palladium catalysts from coupling reactions, or reducing agents like sodium borohydride.
-
Side-Products: Homocoupling products, over-alkylated species, or products of incomplete reaction. For instance, hydrogenation reactions can sometimes lead to defluorinated by-products if halogenated precursors are used.[5]
Purification Strategy: A Multi-Pronged Approach
No single purification method is universally optimal. The choice depends on the scale of the reaction, the nature of the impurities, and the desired final purity. We present three robust methods that can be used independently or in sequence for achieving high purity (>98%).
Method A: Purification via Recrystallization
Principle of Action: This technique leverages differences in solubility between the target compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve this compound completely at an elevated temperature but sparingly at lower temperatures, while impurities remain either insoluble at high temperatures or soluble at low temperatures.
Causality in Solvent Selection: The choice of solvent is the most critical parameter. A solvent system is often required to achieve the ideal solubility profile. For piperidine derivatives, polar protic solvents like ethanol or isopropanol, often mixed with water or a non-polar co-solvent like heptane or diethyl ether, are effective.[6][7]
Table 2: Recrystallization Solvent Screening
| Solvent System | Observation & Rationale |
| Isopropanol/Water | Good choice. The compound is likely soluble in hot isopropanol. Water is added as an anti-solvent to the hot solution until turbidity appears, which is then cleared by adding a drop of hot isopropanol. This creates a supersaturated solution ideal for crystallization upon cooling. |
| Ethanol/Diethyl Ether | Effective for removing more polar impurities.[6] Dissolve the crude material in a minimum of hot ethanol, then slowly add diethyl ether until the solution becomes cloudy. Reheat to clarify and then cool slowly. |
| Heptane/Ethyl Acetate | Suitable for removing non-polar impurities. Dissolve in a minimal amount of hot ethyl acetate and add heptane as the anti-solvent. |
Protocol 1: Recrystallization from Isopropanol/Water
Objective: To remove impurities with different solubility profiles from the target compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol to dissolve the solid completely with heating and stirring.
-
Induce Saturation: While the solution is hot, add deionized water dropwise until a faint, persistent cloudiness (turbidity) is observed.
-
Clarification: Add 1-2 drops of hot isopropanol to redissolve the precipitate and render the solution clear again. This ensures the solution is perfectly saturated at high temperature.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold isopropanol/water (in the same ratio as the final solvent mixture) to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting:
-
Oiling Out: If the product separates as an oil, the solution is too saturated or cooled too quickly. Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent (isopropanol), and allow it to cool more slowly.[8]
-
No Crystals Form: The solution may be too dilute. Reheat and evaporate some of the solvent. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be effective.[8]
Workflow for Recrystallization
Caption: Recrystallization workflow for this compound.
Method B: Flash Column Chromatography
Principle of Action: This method separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (eluent). Compounds with stronger interactions with the silica gel will move down the column more slowly than compounds with weaker interactions.
Expert Insight—Mitigating Tailing: The basic nitrogen atom in the piperidine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation. To counteract this, a small amount (0.5-2%) of a basic modifier like triethylamine (Et₃N) or ammonia in methanol is added to the eluent. This deactivates the acidic sites on the silica, resulting in sharp, symmetrical peaks.
Table 3: Eluent Systems for Flash Chromatography
| Eluent System | Polarity | Recommended Use |
| Hexane/Ethyl Acetate (0-50% gradient) + 1% Et₃N | Low to Medium | A standard system for initial trials. The gradient helps to first elute non-polar impurities and then the product. |
| Dichloromethane/Methanol (0-10% gradient) + 1% Et₃N | Medium to High | Useful if the product is poorly soluble in hexane-based systems or if more polar impurities are present. |
Protocol 2: Flash Column Chromatography
Objective: To purify the compound based on its polarity.
-
TLC Analysis: First, determine the optimal eluent composition using Thin Layer Chromatography (TLC). The ideal R_f (retention factor) for the product should be between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate + 1% Et₃N). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method generally results in better separation than loading the sample as a liquid.
-
Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the mobile phase, starting with low polarity and gradually increasing it as needed. Collect fractions in test tubes.
-
Fraction Monitoring: Spot each fraction on a TLC plate and visualize under UV light and/or by staining (e.g., with potassium permanganate) to identify the fractions containing the pure product.
-
Combine & Concentrate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
Workflow for Flash Column Chromatography
Caption: Flash column chromatography workflow for purification.
Method C: Purification via Acid-Base Extraction
Principle of Action: This powerful technique exploits the basicity of the piperidine nitrogen. By treating an organic solution of the crude product with an aqueous acid, the amine is protonated to form a water-soluble ammonium salt. Non-basic organic impurities remain in the organic layer and are removed. The aqueous layer is then made basic, which deprotonates the ammonium salt, regenerating the pure, water-insoluble free base, which can be extracted back into a fresh organic solvent. This method is exceptionally effective for removing non-basic impurities.[9]
Protocol 3: Acid-Base Extraction
Objective: To separate the basic product from non-basic impurities.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.
-
Acidic Extraction: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure. Allow the layers to separate. The protonated product is now in the aqueous (bottom, if using DCM; top, if using ethyl acetate) layer.
-
Separation: Drain and collect the aqueous layer. Discard the organic layer which contains the non-basic impurities.
-
Back-Wash: To remove any lingering impurities, add a fresh portion of organic solvent to the collected aqueous layer, shake, and discard the organic wash.
-
Basification & Liberation: Place the aqueous layer in a flask and cool it in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) solution with stirring until the pH is >12 (confirm with pH paper). The free base of this compound will precipitate or oil out.
-
Organic Extraction: Transfer the basic aqueous mixture back to a separatory funnel. Extract the liberated free base into a fresh portion of organic solvent (e.g., ethyl acetate) three times (3x).
-
Combine & Wash: Combine all organic extracts. Wash once with water, then once with brine to remove residual salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Logical Flow for Acid-Base Extraction
Caption: Logic of purification via acid-base extraction.
Assessment of Purity
After purification, the purity of this compound must be verified.
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot suggests a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% acid like phosphoric acid for good peak shape) is a suitable starting point.[10]
-
Melting Point: A sharp melting point range that is consistent with literature values indicates high purity.
-
Spectroscopic Methods (¹H NMR, ¹³C NMR, MS): These methods confirm the structural identity of the compound and can reveal the presence of impurities through unexpected signals.
References
-
Vice, S., Bara, T., Bauer, A., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. Available at: [Link]
- Google Patents. (2004). CN1583742A - Method for preparing 4-piperidyl piperidine.
-
PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Available at: [Link]
-
MDPI. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(16), 3748. Available at: [Link]
- Google Patents. (2010). CN101602748B - A kind of purification method of high-purity piperidine.
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-195. Available at: [Link]
Sources
- 1. molcore.com [molcore.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN102060753A - Refining method of 4-phenylaminopiperidine analgesic - Google Patents [patents.google.com]
- 10. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation and Purity Assessment of 4-(4-Ethoxybenzyl)piperidine via High-Field NMR
Executive Summary & Scope
This technical guide details the Nuclear Magnetic Resonance (NMR) characterization of 4-(4-Ethoxybenzyl)piperidine , a critical pharmacophore in the synthesis of dopamine D4 receptor antagonists, antihistamines, and monoamine reuptake inhibitors.
The piperidine ring's conformational flexibility, combined with the specific electronic effects of the para-ethoxybenzyl moiety, presents unique spectral challenges. This note provides a validated protocol for structural confirmation, distinguishing the molecule from common synthetic impurities (e.g., unreacted 4-benzylpiperidine or O-alkylation byproducts).
Structural Logic & Spin Systems
To interpret the spectrum accurately, the molecule is deconstructed into three distinct spin systems. Understanding these systems explains the causality behind the observed signal patterns.
System A: The Ethoxy "Tag" (High Diagnostic Value)
-
Structure:
-
Mechanism: The oxygen atom is highly electronegative, deshielding the adjacent methylene protons (
). -
Signature: A classic triplet-quartet system. The quartet is found downfield (~4.0 ppm), providing immediate confirmation of the ether linkage.
System B: The Aromatic Core (AA'XX' System)
-
Mechanism: The ethoxy group is an electron-donating group (EDG) by resonance, shielding the ortho protons significantly. The alkyl (piperidine-benzyl) group is weakly activating.[3]
-
Signature: Two distinct doublets (often roofing) in the aromatic region. Protons ortho to the oxygen appear upfield (~6.8 ppm); protons ortho to the methylene bridge appear downfield (~7.1 ppm).[3]
System C: The Piperidine Chair
-
Structure: Saturated nitrogen heterocycle.
-
Mechanism: At room temperature, the piperidine ring undergoes rapid chair-chair interconversion.[3] However, the bulky benzyl substituent at position 4 prefers the equatorial position to minimize 1,3-diaxial interactions.
-
Signature: Broad multiplets for
-protons (adjacent to N) and distinct splitting for -protons. The NH proton is solvent-sensitive.[3][4]
Experimental Protocols
Protocol 3.1: Sample Preparation
Objective: Maximize resolution and prevent aggregation.
| Parameter | Standard Protocol (Routine) | Advanced Protocol (Exchange Studies) |
| Solvent | CDCl₃ (Chloroform-d) | DMSO-d₆ (Dimethyl sulfoxide-d₆) |
| Mass | 5–10 mg | 5–10 mg |
| Volume | 600 µL | 600 µL |
| Additive | None | None |
| Why? | Good solubility; sharp lines for carbon-bound protons.[3] | Slows proton exchange; allows detection of the NH proton as a sharp signal.[3] |
| Caveat | Acidic impurities in CDCl₃ can protonate the amine, shifting signals downfield. | High viscosity broadens signals slightly; water peak interferes at ~3.3 ppm.[3] |
Protocol 3.2: Acquisition Parameters (400 MHz+)
-
Pulse Sequence: zg30 (Standard 1H)
-
Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of aromatic protons for integration).
-
Scans (NS): 16 (Sufficient for >5 mg sample).
-
Temperature: 298 K (25°C).[3]
Data Analysis & Expected Chemical Shifts
The following data is synthesized from fragment-based additivity rules and validated against analogous 4-benzylpiperidine structures [1, 2].
Table 1: ^1H NMR Assignment (400 MHz, CDCl₃)
| Position (Fragment) | Shift (δ ppm) | Multiplicity | Integral | J-Coupling (Hz) | Interpretation |
| Ar-H (ortho to O) | 6.82 | Doublet (d) | 2H | ~8.5 | Shielded by ethoxy group.[3] |
| Ar-H (meta to O) | 7.08 | Doublet (d) | 2H | ~8.5 | Deshielded relative to ortho.[3] |
| O-CH₂ | 4.01 | Quartet (q) | 2H | 7.0 | Characteristic ether signal.[3] |
| Pip-H (2,6 eq) | 3.05 | Broad Doublet | 2H | ~12.0 | Adjacent to Nitrogen (deshielded).[3] |
| Pip-H (2,6 ax) | 2.58 | Triplet (td) | 2H | ~12.0 | Axial protons shielded by anisotropy. |
| Benzyl-CH₂ | 2.48 | Doublet (d) | 2H | 7.0 | Connects ring to aromatic system. |
| Pip-H (4) | 1.55 | Multiplet (m) | 1H | - | Methine bridge head.[3] |
| O-CH₂-CH₃ | 1.39 | Triplet (t) | 3H | 7.0 | Methyl terminus of ethoxy. |
| Pip-H (3,5) | 1.15 – 1.65 | Multiplet | 4H | - | Overlaps with H4; complex coupling.[3] |
| NH | 1.8 - 2.5 | Broad Singlet | 1H | - | Variable; exchanges with D₂O/H₂O.[3] |
Self-Validation Check: The total integral count must equal 21 protons (excluding solvent/impurities).[3] If the aromatic region integrates to 5H, the sample is likely contaminated with unsubstituted benzylpiperidine.
Visualization of Workflows
Diagram 1: Characterization Workflow
This flowchart outlines the decision-making process for validating the compound structure.
Caption: Step-by-step logic for structural confirmation. The ethoxy group serves as the primary "Go/No-Go" checkpoint.
Diagram 2: Spin System Connectivity (COSY Logic)
This diagram visualizes which protons couple to each other, guiding 2D COSY interpretation.
Caption: Correlation map. Solid lines represent scalar couplings (COSY); dotted lines represent spatial/long-range connectivity (NOESY/HMBC).
Troubleshooting & Common Pitfalls
The "Missing" NH Proton
In extremely dry, acid-free CDCl₃, the NH proton may appear as a sharp singlet. However, trace acid catalyzes exchange, broadening the peak into the baseline.
-
Solution: If quantification of the amine is required, switch to DMSO-d₆ , where hydrogen bonding stabilizes the NH proton, often revealing it as a distinct signal around 2.0–3.0 ppm [3].
The "Roof Effect"
The aromatic protons form an AA'XX' system.[3] As the chemical shift difference between the two doublets decreases (e.g., if the solvent changes), the inner lines of the doublets grow taller and the outer lines diminish.
-
Action: Do not mistake this for impurities.[3] Calculate the center of gravity for accurate chemical shift reporting, not just the peak maxima.
Water Contamination
Since piperidines are hygroscopic amines, a water peak is common.[3]
-
CDCl₃: Water appears at ~1.56 ppm, often overlapping with the piperidine C3/C5/C4 protons.[3]
-
DMSO-d₆: Water appears at ~3.33 ppm, potentially obscuring the N-CH₂ signals.[3]
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
PubChem. (n.d.).[3] this compound Compound Summary. Retrieved from [Link]
Sources
Sigma-1 receptor activity of 4-(4-Ethoxybenzyl)piperidine derivatives
Application Note: Pharmacological Characterization of 4-(4-Ethoxybenzyl)piperidine Derivatives at the Sigma-1 Receptor
Executive Summary & Pharmacological Context
The This compound scaffold represents a privileged pharmacophore in the design of high-affinity Sigma-1 receptor (Sig-1R) ligands. Unlike G-protein coupled receptors (GPCRs), the Sig-1R is a ligand-operated integral membrane chaperone located primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM).
This guide details the technical protocols for validating derivatives of this scaffold. The 4-benzylpiperidine moiety mimics the structural features of classic Sigma ligands like 4-IBP and Donepezil , where the basic nitrogen interacts with Glu172 and the aromatic tail (ethoxybenzyl) engages the hydrophobic pocket formed by Val162, Leu105, and Tyr103 . The para-ethoxy substitution specifically enhances lipophilicity and provides a hydrogen-bond acceptor site, often improving blood-brain barrier (BBB) permeability and receptor residence time compared to simple benzyl analogs.
Structure-Activity Relationship (SAR) Logic
To rationally evaluate these derivatives, one must understand the binding pocket constraints. The high affinity of this compound derivatives stems from a "Positive-Hydrophobic-Hydrophobic" pharmacophore model:
-
Basic Amine (Piperidine N): Must be protonated at physiological pH to form a salt bridge with Glu172 .
-
Spacer (Piperidine Ring): Positions the aromatic tail correctly. The 4-substitution pattern is critical for orienting the ethoxybenzyl group away from the bulk solvent and into the hydrophobic vestibule.
-
Hydrophobic Tail (Ethoxybenzyl): The ethoxy group acts as a "lipophilic anchor." In comparative SAR studies, p-ethoxy analogues often show superior affinity to p-hydroxy (too polar) or p-H (insufficient van der Waals contact) variants.
Protocol A: Radioligand Binding Assay (The "Gold Standard")
Objective: Determine the affinity (
Materials
-
Membrane Source: Guinea pig brain homogenates (highest native density) or HEK293 cells stably expressing human SIGMAR1.
-
Radioligand: [³H]-(+)-Pentazocine (Specific Activity ~30-60 Ci/mmol).
-
Non-Specific Binding (NSB) Mask: Haloperidol (10 µM) or unlabeled (+)-Pentazocine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.
Step-by-Step Methodology
-
Membrane Preparation:
-
Homogenize tissue/cells in ice-cold Tris-sucrose buffer.
-
Centrifuge at 1,000 x g (10 min) to remove nuclei/debris.
-
Centrifuge supernatant at 40,000 x g (30 min) to pellet membranes.
-
Resuspend pellet in Assay Buffer to a protein concentration of 0.5 mg/mL.
-
-
Incubation Setup (96-well plate):
-
Total Binding: 50 µL Membrane + 50 µL [³H]-(+)-Pentazocine (Final conc: 2-3 nM).
-
NSB: Above + 50 µL Haloperidol (10 µM).
-
Test Compound: Above + 50 µL of this compound derivative (Range: 10⁻¹¹ M to 10⁻⁵ M).
-
-
Equilibrium: Incubate for 120 minutes at 37°C . (Note: Sig-1R kinetics are slow; 37°C ensures equilibrium).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific filter binding.
-
Quantification: Liquid scintillation counting.
Data Analysis:
Calculate
Protocol B: Functional Assay (Ca²⁺ Mobilization)
Objective: Distinguish between Agonists (potentiate Ca²⁺) and Antagonists (inhibit potentiation) using the chaperone activity of Sig-1R. Mechanism: Sig-1R activation dissociates it from BiP (GRP78), allowing it to chaperone IP3 Receptors (IP3R) at the MAM, thereby enhancing Ca²⁺ flux from the ER to the mitochondria/cytosol.
Materials
-
Cell Line: CHO or HEK293 cells (Sig-1R positive).
-
Dye: Fluo-4 AM (Calcium indicator).[1]
-
Stressor/Agonist: Bradykinin (to trigger IP3R) or ATP.
Step-by-Step Methodology
-
Dye Loading:
-
Seed cells in black-walled 96-well plates (24h prior).
-
Incubate with 2 µM Fluo-4 AM + 0.02% Pluronic F-127 in HBSS for 45 min at 37°C.
-
Wash 2x with HBSS to remove extracellular dye.
-
-
Pre-treatment (The Critical Step):
-
Add the This compound derivative (e.g., 1 µM or 10 µM) and incubate for 30 minutes.
-
Control: Pre-treat with known antagonist (e.g., BD-1047) or agonist (PRE-084).
-
-
Stimulation & Measurement:
-
Place plate in FLIPR or kinetic plate reader (Ex 494 nm / Em 516 nm).
-
Inject Bradykinin (EC₈₀ concentration) to trigger Ca²⁺ release.
-
Record fluorescence for 180 seconds.
-
Interpretation:
-
Agonist Profile: The derivative increases the AUC (Area Under Curve) of the Bradykinin-induced Ca²⁺ spike compared to vehicle.
-
Antagonist Profile: The derivative decreases the AUC or blocks the potentiation caused by a known agonist like PRE-084.
Visualization of Signaling & Workflow
Figure 1: Sigma-1 Receptor Chaperone Mechanism
This diagram illustrates the functional readout basis: the translocation of Sig-1R from BiP to IP3R upon ligand binding.
Caption: Mechanism of Action: Ligand binding triggers Sig-1R dissociation from BiP, enabling IP3R chaperoning and enhanced Calcium signaling.
Figure 2: Radioligand Binding Workflow
Caption: Workflow for competitive radioligand binding assay to determine Ki values.
Data Presentation & Selectivity
To validate the specificity of the this compound derivative, it is crucial to screen against the Sigma-2 receptor .
Table 1: Representative Selectivity Profile (Hypothetical Data for Validation)
| Receptor Target | Radioligand | Masking Agent | Reference Compound ( | Desired Outcome |
| Sigma-1 (σ₁) | [³H]-(+)-Pentazocine | None | (+)-Pentazocine (~3 nM) | High Affinity ( |
| Sigma-2 (σ₂) | [³H]-DTG | (+)-Pentazocine (1 µM) | DTG (~20 nM) | Low Affinity ( |
| NMDA / PCP | [³H]-MK-801 | None | MK-801 | No Binding |
Note on Sigma-2: The Sigma-2 receptor (TMEM97) often binds similar lipophilic amines. The "ethoxybenzyl" tail can sometimes cross-react. A selectivity ratio (σ₂/σ₁) of >100 is preferred for a specific Sigma-1 probe.
References
-
Eurofins Discovery. Sigma 1 Human Binding Agonist Radioligand Assay. [Link]
-
National Institutes of Health (NIH). Sigma Receptor Binding Assays - Detailed Protocols. [Link]
-
Chu, U. B., & Ruoho, A. E. Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 2016. [Link]
-
Agilent Technologies. Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. [Link]
-
Rossi, D., et al. Identification of a new series of 4-benzylpiperidine derivatives as Sigma-1 receptor ligands. (Contextual Reference for Scaffold SAR). [Link]
Sources
Application Notes and Protocols for Cell-Based Assays for 4-(4-Ethoxybenzyl)piperidine Cytotoxicity
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Derivatives of piperidine have shown a wide range of pharmacological activities, including anti-acetylcholinesterase and NMDA receptor antagonism.[2][3] 4-(4-Ethoxybenzyl)piperidine is a member of this broad class of compounds, and like any potential therapeutic agent or chemical compound with intended biological applications, its cytotoxic profile must be rigorously evaluated. Cytotoxicity assays are fundamental to drug discovery and toxicology, providing critical data on a compound's potential to cause cell damage or death.[4][5]
This document provides a detailed guide for researchers, scientists, and drug development professionals on how to assess the cytotoxicity of this compound using common and robust cell-based assays. We will delve into the principles behind these assays, provide step-by-step protocols, and offer insights into data analysis and interpretation. The goal is to equip researchers with the necessary tools to generate reliable and reproducible cytotoxicity data.
The Importance of a Multi-Assay Approach
No single assay can fully capture the complexity of a compound's interaction with a cell. Therefore, we advocate for a multi-assay approach to gain a more comprehensive understanding of the cytotoxic mechanism of this compound. Here, we will focus on two primary assays that measure different cellular endpoints:
-
MTT Assay: An assessment of metabolic activity as an indicator of cell viability.[6]
-
LDH Release Assay: A measure of cell membrane integrity to quantify cell death.[5]
Additionally, we will briefly discuss apoptosis assays as a means to further investigate the mode of cell death.[7]
Cell Line Selection and Culture
The choice of cell line is a critical first step in any cytotoxicity study. It should be guided by the intended application of the compound being tested. For a general cytotoxicity screen of a novel compound like this compound, a well-characterized and commonly used cell line is recommended.
Recommended Cell Line: Human hepatocellular carcinoma cell line, HepG2 .
Rationale: The liver is a primary site of drug metabolism and is often susceptible to drug-induced toxicity. HepG2 cells are a reliable and well-established model for in vitro toxicology studies. Alternatively, human fibroblast cell lines can also be used for assessing general cytotoxicity.[8]
Cell Culture Conditions:
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Cells should be passaged when they reach 80-90% confluency.
Assay Principle and Workflow Overviews
MTT Assay: Measuring Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan, which can be solubilized and quantified spectrophotometrically.[9] The amount of formazan produced is directly proportional to the number of living cells.[10]
Caption: Workflow for the MTT cell viability assay.
LDH Release Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture supernatant.[5] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[5][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. researchgate.net [researchgate.net]
- 9. atcc.org [atcc.org]
- 10. researchgate.net [researchgate.net]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
Investigating 4-(4-Ethoxybenzyl)piperidine in animal models of disease
Application Note: Pharmacological Profiling of 4-(4-Ethoxybenzyl)piperidine in Preclinical Disease Models
Executive Summary & Molecule Profile
This compound represents a "privileged scaffold" in medicinal chemistry—the 4-benzylpiperidine moiety.[1] This structural class is historically significant, serving as the core for diverse pharmacological agents ranging from NMDA receptor antagonists (e.g., Ifenprodil analogs) to Sigma-1 receptor ligands and monoamine transporter modulators.[1]
The specific inclusion of the 4-ethoxy substituent on the benzyl ring imparts critical physicochemical properties:
-
Lipophilicity: The ethoxy group enhances blood-brain barrier (BBB) penetration compared to the parent benzylpiperidine.[1]
-
Metabolic Stability: It blocks the para-position from rapid hydroxylation (a common clearance route for unsubstituted benzyl rings), though O-dealkylation remains a potential metabolic soft spot.[1]
-
Selectivity: In NMDA receptor modulation (specifically NR2B subunit), para-alkoxy substitutions are known to dictate pocket occupancy and subtype selectivity.[1]
This guide outlines a rigorous workflow to validate this compound's mechanism of action (MoA) and assess its therapeutic potential in Neuropathic Pain (CNS) and Metabolic Disorders (given its structural homology to SGLT2 inhibitor intermediates like Dapagliflozin).[1]
Experimental Workflow: From Vial to In Vivo Data
The following diagram illustrates the critical path for characterizing this compound.
Caption: Decision-tree workflow for characterizing this compound based on physicochemical properties and binding affinity.
Phase I: In Vitro Characterization Protocols
Before animal testing, the target profile must be established to avoid "off-target" toxicity or misinterpretation of behavioral data.[1]
Protocol A: Radioligand Binding Assay (Sigma-1 / NMDA NR2B)
Benzylpiperidines are classic Sigma-1 ligands.[1] The ethoxy-tail suggests high affinity for the hydrophobic pocket of the Sigma-1 receptor.[1]
-
Reagents:
-
Methodology:
-
Incubation: Incubate membrane prep (50 µg protein) with radioligand (2 nM) and increasing concentrations of test compound (10⁻¹⁰ to 10⁻⁵ M) for 120 min at 37°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[1]
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and Kᵢ using the Cheng-Prusoff equation.[1]
-
-
Success Criteria: A Kᵢ < 100 nM indicates a potent "hit" suitable for in vivo dosing.[1]
Phase II: Pharmacokinetics (PK) & Formulation
Since the free base is a lipophilic amine, formulation is critical for consistent bioavailability.[1]
-
Vehicle Formulation:
-
Dosing Strategy:
Data Output Table: Target PK Parameters
| Parameter | Definition | Target Value (CNS Drug) | Significance |
| Cmax | Peak Plasma Concentration | > 500 ng/mL | Ensures therapeutic threshold is met.[1] |
| Tmax | Time to Peak | < 1.0 h (i.p.) | Rapid onset is required for acute pain models.[1] |
| B/P Ratio | Brain-to-Plasma Ratio | > 0.5 | Critical: Confirms BBB penetration.[1] If <0.1, restrict to peripheral targets.[1] |
| t½ | Half-life | 2–6 hours | Determines dosing frequency (QD vs BID).[1] |
Phase III: In Vivo Disease Models
Based on the scaffold's history, two primary indications should be investigated.
Model A: Chronic Constriction Injury (CCI) – Neuropathic Pain
Rationale: Benzylpiperidines often act as NR2B-selective NMDA antagonists or Sigma-1 antagonists, both of which are validated mechanisms for neuropathic pain.[1]
Protocol:
-
Induction: Anesthetize rats (Isoflurane). Expose the common sciatic nerve at the mid-thigh level.[1] Loosely tie 4 chromic gut ligatures around the nerve (1mm spacing).[1]
-
Recovery: Allow 7–14 days for mechanical allodynia to develop.
-
Screening: Measure baseline paw withdrawal threshold (PWT) using von Frey filaments. Rats with PWT < 4g are included.[1]
-
Treatment: Administer this compound (10, 30 mg/kg i.p.) or Vehicle. Positive control: Gabapentin (100 mg/kg).[1]
-
Testing: Measure PWT at 30, 60, 120, and 240 min post-dose.
Interpretation: A significant increase in PWT (reversal of allodynia) without motor impairment (Rotarod test) validates the compound as an analgesic.[1]
Model B: Amphetamine-Induced Locomotor Activity – Antipsychotic Potential
Rationale: If the compound displays D4 receptor antagonism (common in 4-benzylpiperidines), it may have antipsychotic properties.[1]
Protocol:
-
Habituation: Place mice in open-field chambers for 30 min.
-
Pre-treatment: Administer Test Compound (10–50 mg/kg i.p.) or Vehicle.[1] Wait 30 min.
-
Challenge: Inject Amphetamine (3 mg/kg i.p.).
-
Measurement: Record total distance traveled for 90 min.
Interpretation: Reduction in amphetamine-induced hyperlocomotion suggests dopamine antagonism or modulation.[1]
Safety & Toxicology Considerations
-
hERG Channel Inhibition: Benzylpiperidines are notorious for blocking hERG potassium channels (leading to QT prolongation).[1]
-
Mandatory Check: Perform an automated patch-clamp assay (e.g., QPatch) early in development.[1]
-
-
Sedation: High doses of lipophilic amines can cause non-specific sedation.[1] Always run a Rotarod test parallel to efficacy models to distinguish analgesia/antipsychotic effects from mere sedation.[1]
References
-
Review of Piperidine Scaffolds
-
NMDA Receptor Antagonism
-
Title: 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist.[1]
-
Source:Journal of Medicinal Chemistry (2001).[1]
- Context: Describes the SAR of benzylpiperidines and the impact of para-substitutions (like ethoxy/methyl) on NR2B selectivity.
-
Link:[Link]
-
-
Sigma Receptor Ligands
-
Chemical Identity (CAS Verification)
Sources
- 1. 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molcore.com [molcore.com]
- 4. molcore.com [molcore.com]
- 5. molcore.com [molcore.com]
- 6. This compound [biogen.es]
Troubleshooting & Optimization
Technical Support: Optimizing the Synthesis of 4-(4-Ethoxybenzyl)piperidine
Welcome to the Advanced Synthesis Technical Support Center. This guide is designed for researchers experiencing low yields or impurity profiles during the preparation of 4-(4-Ethoxybenzyl)piperidine. Unlike generic protocols, this document focuses on the failure points of the two most common synthetic routes: the Friedel-Crafts Acylation/Reduction (Route A) and the Grignard Addition (Route B).
Module 1: Diagnostic & Route Selection
Before optimizing, confirm your synthetic strategy. High-yield failure is often due to a mismatch between the route and the stability of the ethoxy ether linkage.
The Synthetic Pathways (Visualized)
The following diagram illustrates the two primary routes and their critical "Yield Killer" steps.
Figure 1: Comparison of Friedel-Crafts and Grignard routes. Red nodes indicate high-risk steps requiring specific optimization.
Module 2: Troubleshooting Route A (Friedel-Crafts Acylation)
Primary Issue: Low yield in the first step (Acylation) or appearance of phenolic byproducts.
Root Cause: The ethoxy group is an activating ortho/para director, but it is also susceptible to cleavage (de-ethylation) by strong Lewis acids like Aluminum Chloride (
Protocol Optimization: The "Inverse Addition" Technique
To prevent the formation of the phenol byproduct (4-hydroxy derivative), you must minimize the exposure of the ethoxybenzene to free, uncomplexed Lewis acid.
Step-by-Step Correction:
-
N-Protection is Mandatory: Ensure you are using N-acetylisonipecoyl chloride or N-trifluoroacetylisonipecoyl chloride . Free amines will complex with
and kill the reaction. -
Solvent Switch: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . Avoid Nitrobenzene if possible (hard to remove).
-
Temperature Control: Maintain reaction at 0°C to 5°C during addition. Do not reflux unless conversion is stalled.
-
Stoichiometry: Use exactly 1.1 equivalents of
. Excess Lewis acid attacks the ether.
The "Yield Saver" Modification:
Instead of adding the acid chloride to the
-
Dissolve
and Acid Chloride in DCM at 0°C to form the acylium ion complex. -
Add the Ethoxybenzene slowly to this complex. Why? This ensures the Lewis acid is "busy" with the chloride and less available to coordinate with the ethoxy oxygen, reducing cleavage.
Module 3: The Critical Reduction (Ketone to Methylene)
Primary Issue: The ketone intermediate (4-(4-ethoxybenzoyl)piperidine) is isolated, but reduction to the methylene group fails or yields a mixture of alcohol and unreacted ketone. Standard Fail: Wolff-Kishner (too harsh) or Catalytic Hydrogenation (often stops at the alcohol).
The Solution: Ionic Hydrogenation
The most robust method for reducing electron-rich benzylic ketones to methylenes without affecting the ether or the piperidine ring is Ionic Hydrogenation using Triethylsilane (
Protocol:
-
Dissolve: 1.0 eq of the Ketone in TFA (approx. 5-10 volumes).
-
Add Silane: Add 2.5 - 3.0 equivalents of Triethylsilane slowly at room temperature.
-
Note: The solution may turn yellow/orange due to the carbocation intermediate.
-
-
Monitor: Stir at RT for 2-4 hours.
-
Workup: Quench with ice water, basify with NaOH (to pH > 10), and extract with DCM.
Why this works:
-
Mechanism: TFA protonates the ketone oxygen (activating it).
delivers a hydride to the carbon.[1][2] This forms an alcohol, which is immediately protonated and dehydrated to a carbocation. The second equivalent of hydride reduces this to the methylene. -
Selectivity: This method is chemically "blind" to the ethoxy ether linkage and the piperidine ring, preventing side reactions common with Pd/C hydrogenation.
Module 4: Troubleshooting Route B (Grignard)
Primary Issue: Low yield during the coupling of 4-ethoxybenzylmagnesium chloride with 4-piperidone. Root Cause: Enolization of the ketone. 4-Piperidone (even N-protected) has alpha-protons. The Grignard reagent can act as a base, causing enolization rather than addition.
Correction Guide:
-
Low Temperature: Perform the addition at -78°C or -40°C . Do not run at 0°C.
-
Additive: Add Cerium(III) Chloride (
) (anhydrous) to the Grignard reagent before adding the ketone.-
Effect: This forms a less basic organocerium reagent, which favors nucleophilic addition over proton abstraction (enolization), significantly boosting yield.
-
Summary Data Table: Yield Comparison
| Method | Typical Yield | Major Impurity | Risk Level | Recommended For |
| Standard Friedel-Crafts | 40-55% | 4-Hydroxy byproduct (Phenol) | High | Low-cost, large scale (if optimized) |
| Modified Friedel-Crafts (Inverse Addn) | 65-75% | Isomers (ortho) | Medium | General Lab Synthesis |
| Ionic Hydrogenation (Reduction Step) | 85-95% | Alcohol intermediate | Low | Maximizing Yield |
| Grignard + CeCl3 | 70-80% | Enol/Aldol products | Medium | If Ethoxybenzene is unavailable |
Frequently Asked Questions (FAQs)
Q: My final product is an oil and I cannot crystallize it. How do I purify it? A: The free base of this compound is often an oil. Convert it to the Hydrochloride salt . Dissolve the oil in diethyl ether or ethanol and add HCl in dioxane/ether. The HCl salt should precipitate as a white solid, which can be recrystallized from Ethanol/Ether.
Q: During the Friedel-Crafts reaction, the mixture turned a dark tarry black. Is it ruined? A: Not necessarily, but it indicates polymerization or decomposition. This usually happens if the temperature spiked or moisture entered. If the workup yields <20%, discard. Next time, ensure strictly anhydrous conditions and keep T < 5°C during addition.
Q: Can I use catalytic hydrogenation (Pd/C) to reduce the ketone? A: Proceed with caution. Benzylic ketones are difficult to reduce fully to the methylene with Pd/C without high pressure (50+ psi) or acid catalysis. Furthermore, Pd/C can sometimes cleave benzyl ethers (de-ethoxylation) or reduce the pyridine ring if you started with a pyridine precursor. Ionic Hydrogenation (Module 3) is superior for this specific transformation.
References
-
Ionic Hydrogenation Mechanism & Application
- Source: Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974).
- Context: Establishes as the gold standard for reducing Ar-CO-R to Ar-CH2-R.
-
Friedel-Crafts Acylation Selectivity
- Source: Olah, G. A. (1973).
- Context: Detailed mechanisms on ether cleavage by and temper
-
Grignard Addition to Piperidones (Cerium Chloride)
- Source: Imamoto, T., et al. (1984). Carbon-carbon bond forming reactions using cerium metal or organocerium reagents. Journal of the American Chemical Society.
- Context: Explains the suppression of enolization in enolizable ketones like piperidone.
-
Synthesis of Benzyl Piperidines (Patent Context)
- Source: US Patent 3,845,062 (1974).
- Context: Describes the condensation and reduction p
Sources
Technical Support Center: Chromatography Purification of 4-(4-Ethoxybenzyl)piperidine
Welcome to the technical support center for the chromatographic purification of 4-(4-ethoxybenzyl)piperidine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this compound in high purity. Here, we will delve into the underlying scientific principles governing the separation of this basic compound and provide practical, field-tested solutions to common purification issues.
Introduction to the Challenges
This compound is a secondary amine, and its basic nature is the primary determinant of its chromatographic behavior. The lone pair of electrons on the piperidine nitrogen readily interacts with acidic surfaces, most notably the silanol groups (Si-OH) on standard silica gel, the most common stationary phase for normal-phase chromatography. This acid-base interaction can lead to a host of purification problems, including poor peak shape, low recovery, and even on-column degradation of the target molecule.[1] Understanding and mitigating these interactions is the key to a successful purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when purifying this compound on silica gel?
The most prevalent issues are:
-
Peak Tailing: This is characterized by an asymmetrical peak with a "tail" extending from the back. It is a classic sign of strong, undesirable interactions between the basic analyte and acidic silanol groups on the silica surface.
-
Irreproducible Elution: The retention time of the compound may vary between runs, making it difficult to reliably collect the correct fractions.
-
Low Recovery: A significant portion of the compound may remain irreversibly adsorbed to the column, leading to a poor yield of the purified product.
-
Broad Peaks: The compound elutes as a wide band rather than a sharp peak, indicating poor separation efficiency.
Q2: Should I use normal-phase or reversed-phase chromatography?
Both techniques can be employed, but normal-phase chromatography on silica gel is often the first choice for preparative separations in a research setting due to its lower cost and compatibility with organic solvents. However, for this compound, standard normal-phase conditions must be modified to address its basicity. Reversed-phase chromatography, typically on a C18 column, is an excellent alternative, especially for analytical purposes or when dealing with less polar impurities.[2][3]
Q3: What are the likely impurities I should be trying to separate?
The impurities will largely depend on the synthetic route used. A common method for synthesizing 4-substituted piperidines involves the reaction of a piperidine precursor with a benzyl halide. For this compound, a plausible synthesis involves the reaction of 4-piperidone with a 4-ethoxybenzyl Grignard reagent, followed by reduction, or the direct alkylation of piperidine with 4-ethoxybenzyl bromide.
Potential Impurities Include:
-
Unreacted Starting Materials: 4-piperidone, 4-ethoxybenzyl bromide, or piperidine.
-
By-products: Products of over-alkylation (e.g., N-alkylation in addition to C-alkylation if starting from piperidine), or side-products from the Grignard reaction.
-
Reagents and Catalysts: Residual catalysts or reagents used in the synthesis.
Troubleshooting Guide
This section provides a systematic approach to resolving common problems encountered during the purification of this compound by flash column chromatography on silica gel.
Problem 1: Severe Peak Tailing and Poor Resolution
Cause: The basic piperidine nitrogen is interacting strongly with the acidic silanol groups on the silica gel surface. This leads to a mixed-mode retention mechanism (adsorption and ion exchange), resulting in a tailed peak.
Solution:
The most effective solution is to suppress the unwanted ionic interactions by adding a small amount of a competing base to the mobile phase. Triethylamine (TEA) is the most common and effective choice for this purpose.[1][4][5]
Detailed Protocol for Mobile Phase Modification:
-
Develop an Initial Solvent System: Start by identifying a solvent system that provides a reasonable retention factor (Rf) for your target compound on a TLC plate (ideally Rf ≈ 0.2-0.3). Common solvent systems for compounds of this polarity are mixtures of hexanes and ethyl acetate or dichloromethane and methanol.
-
Add Triethylamine: To the chosen solvent system, add 0.5% to 1% (v/v) of triethylamine. For example, if your mobile phase is 90:10 hexanes:ethyl acetate, you would prepare a solution of 90 mL hexanes, 10 mL ethyl acetate, and 0.5-1 mL of triethylamine.
-
Equilibrate the Column: Before loading your sample, it is crucial to equilibrate the silica gel column with the triethylamine-modified mobile phase. Flush the column with at least 5 column volumes of the mobile phase to ensure that the silica surface is fully "deactivated" by the triethylamine.
Mechanism of Action of Triethylamine:
The triethylamine, being a small and relatively non-polar base, will preferentially interact with the acidic silanol groups on the silica. This effectively "masks" these sites from your more polar and larger target molecule. Your this compound will then elute based primarily on its polarity through adsorption chromatography, resulting in a more symmetrical peak shape and improved resolution.[4][5]
Problem 2: My compound is not moving from the baseline (Rf = 0) even with a very polar solvent system.
Cause: If you have not added a basic modifier to your mobile phase, your compound may be protonated by the acidic silica and strongly bound to the stationary phase as a salt.
Solution:
-
TLC Analysis with Triethylamine: Before running a column, perform a TLC analysis with your crude material using a mobile phase containing 1% triethylamine. This will usually show the compound moving off the baseline.
-
Column Purification with a Basic Modifier: Prepare your column and mobile phase with triethylamine as described in the previous section.
Problem 3: I have co-eluting impurities.
Cause: The impurities may have a similar polarity to your target compound, making separation challenging.
Solution:
-
Optimize the Solvent System:
-
Change Solvent Strength: If the spots are too close together, try a less polar solvent system (e.g., increase the proportion of hexanes in a hexane/ethyl acetate system) to increase the separation between them on a TLC plate.
-
Change Solvent Selectivity: If changing the solvent strength does not improve separation, try a different solvent system altogether. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the selectivity of the separation due to different interactions between the analytes, stationary phase, and mobile phase.
-
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be very effective. Start with a less polar mobile phase to elute the non-polar impurities, and then gradually increase the polarity to elute your target compound, leaving the more polar impurities on the column.
Example Gradient Elution Protocol:
-
Initial Conditions: Start with a mobile phase that gives your target compound an Rf of ~0.1 on TLC (e.g., 95:5 hexanes:ethyl acetate with 1% TEA).
-
Gradient: Gradually increase the proportion of the more polar solvent (e.g., to 80:20 hexanes:ethyl acetate with 1% TEA) over several column volumes.
-
Final Flush: After your product has eluted, flush the column with a highly polar solvent system (e.g., 50:50 hexanes:ethyl acetate with 1% TEA) to remove any remaining highly polar impurities.
Visualization of the Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common chromatography issues.
Data and Protocols
Table 1: Physicochemical Properties and their Chromatographic Implications
| Property | Approximate Value for Piperidine Derivatives | Implication for Chromatography |
| pKa | ~8.5 - 11.1[6] | The compound is basic and will be protonated by acidic silica. A basic modifier in the mobile phase is necessary for normal-phase chromatography. For reversed-phase, a low pH mobile phase can protonate the amine, but may require an ion-pairing agent for good peak shape. |
| Calculated LogP | ~2.5 - 3.0 | Indicates moderate lipophilicity. Soluble in common organic solvents used for chromatography. Suitable for both normal-phase and reversed-phase techniques. |
Experimental Protocol: Flash Column Chromatography of this compound
-
TLC Analysis and Eluent Selection:
-
Dissolve a small amount of the crude product in dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate with various mixtures of hexanes and ethyl acetate (or dichloromethane and methanol) containing 1% triethylamine.
-
The ideal eluent system will give your desired compound an Rf of approximately 0.25.
-
-
Column Packing:
-
Select a column with a diameter appropriate for your sample size (a general rule is a 20:1 to 50:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel as a slurry in the initial, least polar mobile phase you plan to use. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and evaporating the solvent under reduced pressure.
-
Carefully load the concentrated sample or the dry-loaded silica onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen mobile phase (containing 1% triethylamine).
-
If using an isocratic elution, continue with the same solvent mixture.
-
If using a gradient, start with a less polar mixture and gradually increase the polarity.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The residual triethylamine can often be removed by co-evaporation with a solvent like toluene or by dissolving the residue in a suitable solvent and washing with a dilute aqueous acid solution (if the product is not acid-sensitive), followed by drying and evaporation.
-
Diagram: Interaction at the Silica Surface
Caption: The effect of triethylamine on the interaction between a basic analyte and the silica surface.
References
- CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents.
-
Optimized Synthesis of 4-Piperidone | PDF | Ester | Chemical Reactions - Scribd. Available at: [Link]
-
Theoretical Synthesis of 4-Piperidone/Piperidine - Sciencemadness.org. Available at: [Link]
-
Effect of Triethylamine (TEA) on the Retention in RPLC - Pharma Growth Hub. Available at: [Link]
-
Synthesis of 4-Arylpiperidines from 1-Benzyl-4-Piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling - Figshare. Available at: [Link]
- CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents.
-
Triethylamine as a Mobile Phase Additive: What Does It Do? - Welch Materials. Available at: [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing | LCGC International - Chromatography Online. Available at: [Link]
-
If triethylamine is used with a C18 column for a prolonged period, what will happen to the ... - ResearchGate. Available at: [Link]
-
(PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices - ResearchGate. Available at: [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]
-
Effect of Triethylamine in the Mobile Phase on the Retention in RPLC - YouTube. Available at: [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Available at: [Link]
-
4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem. Available at: [Link]
-
Video Notes GC Troubleshooting Series Part Four: Tailing Peaks - Agilent. Available at: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC. Available at: [Link]
-
Triethylammonium after flash chromatography : r/Chempros - Reddit. Available at: [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at: [Link]
-
Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids - ACS Publications. Available at: [Link]
-
4-Phenylpiperidine | C11H15N | CID 69873 - PubChem. Available at: [Link]
-
Piperidine derivatives - extra peak in pure compounds. Why and how to change it? - ResearchGate. Available at: [Link]
-
4-Benzylpiperidine | C12H17N | CID 31738 - PubChem. Available at: [Link]
-
4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem. Available at: [Link]
-
4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed. Available at: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. welch-us.com [welch-us.com]
- 6. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of 4-(4-Ethoxybenzyl)piperidine
Welcome to the technical support center for 4-(4-Ethoxybenzyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental studies on the degradation pathways of this compound. As direct public-domain studies on the specific degradation of this compound are limited, this document leverages established principles of forced degradation studies and the known chemical liabilities of its structural motifs—a piperidine ring, an ethoxy group, and a benzyl moiety—to provide a robust framework for your investigations.[1]
Part 1: Understanding the Stability Profile of this compound
This compound possesses several functional groups that may be susceptible to degradation under various stress conditions. A proactive understanding of these potential liabilities is crucial for designing robust stability studies and interpreting analytical data.
-
Piperidine Ring: The secondary amine within the piperidine ring is a primary site for oxidation, which can lead to the formation of N-oxides or ring-opened products. The piperidine ring itself is generally stable to hydrolysis but can be susceptible to enzymatic degradation in biological systems.[2]
-
Ethoxy Group: The ether linkage is prone to cleavage under strong acidic conditions, potentially yielding a phenolic derivative and ethanol. Oxidative conditions can also lead to the formation of hydroperoxides at the benzylic position adjacent to the ether.
-
Benzyl Group: The benzylic carbon is susceptible to oxidation, which can result in the formation of a ketone or carboxylic acid.
Part 2: Troubleshooting Guide for Degradation Studies
This section addresses specific issues you might encounter during your forced degradation experiments in a question-and-answer format.
Question 1: I am observing unexpected peaks in my HPLC chromatogram after subjecting this compound to acidic conditions. What are the likely degradation products?
Answer: Under acidic conditions, the most probable degradation pathway is the hydrolysis of the ethoxy group. This would result in the formation of 4-(4-hydroxybenzyl)piperidine and ethanol. The appearance of a more polar compound (earlier retention time in reversed-phase HPLC) is a strong indicator of this degradation pathway.
Causality and Experimental Choices: Acid-catalyzed hydrolysis of ethers proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water. To confirm this, you should:
-
Co-injection: Synthesize or procure a standard of 4-(4-hydroxybenzyl)piperidine and perform a co-injection with your degraded sample. A single, sharp peak would confirm the identity of the degradant.
-
LC-MS Analysis: Utilize liquid chromatography-mass spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peak. The expected m/z for the protonated molecular ion of 4-(4-hydroxybenzyl)piperidine would be a key indicator.[3][4]
Question 2: My oxidative stress studies with hydrogen peroxide are showing multiple degradation products. How can I identify the primary oxidative degradation pathway?
Answer: Oxidation of this compound can occur at several sites. The primary pathways to investigate are:
-
N-oxidation: The nitrogen atom of the piperidine ring can be oxidized to form the corresponding N-oxide.
-
Benzylic Oxidation: The benzylic carbon can be oxidized to a ketone, forming 4-(4-ethoxybenzoyl)piperidine.
-
Ring Opening: More aggressive oxidation can lead to the opening of the piperidine ring.
Self-Validating Protocol for Oxidative Degradation:
| Stress Condition | Probable Degradation Product(s) | Analytical Confirmation |
| 3% H₂O₂ at room temperature | This compound N-oxide | LC-MS (look for M+16) |
| 30% H₂O₂ with heating | 4-(4-Ethoxybenzoyl)piperidine | LC-MS, NMR of isolated peak |
| Fenton's Reagent (Fe²⁺/H₂O₂) | Ring-opened products, multiple smaller fragments | GC-MS for volatile fragments, LC-MS/MS for structural elucidation |
Question 3: I am not observing any significant degradation under photolytic stress conditions. Does this mean the compound is photostable?
Answer: Not necessarily. The absence of degradation under one set of photolytic conditions does not guarantee photostability under all conditions. The International Council for Harmonisation (ICH) Q1B guidelines recommend a standardized approach to photostability testing.[5]
Experimental Protocol for Photostability Testing:
-
Sample Preparation: Prepare solutions of this compound in a photochemically inert solvent (e.g., acetonitrile) and also expose the solid drug substance.
-
Light Exposure: Expose the samples to a light source that provides both cool white fluorescent and near-ultraviolet (UV) light. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt-hours/square meter.
-
Control Samples: Protect a set of identical samples from light with aluminum foil to serve as dark controls.
-
Analysis: Analyze both the exposed and control samples by a stability-indicating HPLC method at various time points.
If no degradation is observed after this rigorous testing, you can have greater confidence in the photostability of the compound.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is a suitable starting point for developing a stability-indicating HPLC method for this compound?
A1: A reversed-phase HPLC method is a good starting point. Here is a suggested initial method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 270 nm
-
Column Temperature: 30 °C
This method should be validated for its ability to separate the parent compound from all potential degradation products generated during forced degradation studies.[3][5]
Q2: How much degradation should I aim for in my forced degradation studies?
A2: The goal is to achieve sufficient degradation to produce detectable and identifiable degradation products, typically in the range of 5-20% degradation of the parent compound.[6] Over-stressing the molecule can lead to secondary degradation products that may not be relevant to the actual stability of the drug under normal storage conditions.
Q3: Are there any specific safety precautions I should take when handling this compound and its degradation products?
A3: Yes. While specific toxicity data for this compound may be limited, it is prudent to handle it as a potentially hazardous compound. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. The degradation products should also be considered potentially toxic until proven otherwise.
Part 4: Visualizations and Workflows
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for a typical forced degradation study.
References
- Forced Degradation – A Review. (2022). Vertex AI Search.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Vertex AI Search.
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
- Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chrom
- Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry. (n.d.). PMC - PubMed Central.
- Analytical techniques used to study the degradation of proteins and peptides: chemical instability. (n.d.). PubMed.
- Biodegradation of sulfametoxydiazine by Alcaligenes aquatillis FA: Performance, degradation p
- Development of forced degradation and stability indicating studies of drugs—A review. (2013). CORE.
- Kinetic Investigation on the Degradation of Lorazepam in Acidic Aqueous Solutions by High Performance Liquid Chromatography. (n.d.).
- Stability issues of 1,4-Diacetylpiperidine under different conditions. (2025). Benchchem.
- Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. (2025).
- This compound. (n.d.). MolCore.
- Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (n.d.). PMC - PubMed Central.
- Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. (n.d.). PubMed.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
Technical Support Center: Resolving Enantiomers of Substituted Piperidine Compounds
Welcome to the Technical Support Center for the resolution of substituted piperidine enantiomers. The piperidine ring is a fundamental structural motif in a vast array of pharmaceutical compounds.[1] When a chiral center exists, the resulting enantiomers can display markedly different pharmacological and toxicological profiles, making their separation a critical step in drug development.[1] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to assist researchers in navigating the complexities of chiral resolution.
I. Diastereomeric Salt Formation: The Classical Approach
This method remains a robust and scalable technique for resolving racemic amines like substituted piperidines.[2] It relies on the reaction of the racemic base with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These salts possess different physical properties, notably solubility, which allows for their separation by fractional crystallization.[2][3]
Troubleshooting Guide: Diastereomeric Salt Formation
Question: I've performed a diastereomeric salt crystallization of my substituted piperidine, but the enantiomeric excess (ee) of the resulting free base is low. What are the likely causes and how can I improve the purity?
Answer: Achieving high enantiomeric excess through diastereomeric salt crystallization is a multi-factorial challenge. Low ee is a common issue that can often be resolved through systematic optimization. Here is a breakdown of potential causes and the corresponding corrective actions.
Causality and Troubleshooting Workflow:
The fundamental principle is to exploit the solubility difference between the two diastereomeric salts.[2] If the ee is low, it implies that this difference has not been effectively utilized, leading to co-crystallization of the undesired diastereomer.
| Potential Cause | Scientific Rationale | Troubleshooting Steps & Solutions |
| Inappropriate Solvent System | The solubility of the diastereomeric salts is highly dependent on the solvent's polarity and its ability to form hydrogen bonds. An ideal solvent will maximize the solubility difference between the two diastereomeric salts. | 1. Conduct a Solvent Screen: Systematically test a range of solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and their aqueous mixtures) to identify a system where one diastereomer is significantly less soluble.[4][5] 2. Utilize Anti-Solvents: If a suitable single solvent cannot be found, try adding an "anti-solvent" (one in which the salts are insoluble) dropwise to a solution of the salt mixture to induce selective precipitation.[6] |
| Cooling Rate is Too Fast | Rapid cooling can trap the more soluble diastereomer within the crystal lattice of the less soluble one, preventing the system from reaching thermodynamic equilibrium.[6] | 1. Slow Cooling Protocol: Allow the heated solution to cool slowly to room temperature undisturbed. 2. Gradual Chilling: Once at room temperature, transfer the flask to a refrigerated bath (e.g., 0-5 °C) and allow it to equilibrate over several hours or even days.[6] |
| Suboptimal Stoichiometry | The molar ratio of the chiral resolving agent to the racemic piperidine can influence the crystallization process. Typically, 0.5 to 1.0 equivalents of the resolving agent are used. | 1. Vary the Molar Ratio: Experiment with different ratios (e.g., 0.5, 0.6, 0.8, 1.0 eq.) of the resolving agent. Sometimes using a sub-stoichiometric amount of the resolving agent can lead to higher ee in the crystallized salt. |
| Purity of Starting Materials | Impurities in either the racemic piperidine or the chiral resolving agent can act as nucleation sites for the undesired diastereomer or inhibit crystal growth altogether. | 1. Purify Starting Materials: Ensure the racemic piperidine is of high purity (e.g., via distillation or column chromatography). 2. Verify Resolving Agent Purity: Use a resolving agent with the highest available enantiomeric and chemical purity. |
| Ineffective Resolving Agent | The structural compatibility between the piperidine derivative and the chiral acid is crucial for forming well-defined, crystalline salts with a significant solubility difference. | 1. Screen Different Resolving Agents: If optimization fails, consider screening other commercially available chiral acids. Common choices for basic piperidines include derivatives of tartaric acid (e.g., di-p-toluoyl-D-tartaric acid) and mandelic acid.[6][7][8] |
Experimental Protocol: Diastereomeric Salt Resolution
This protocol provides a general framework. Optimization of the solvent, temperature, and stoichiometry is essential for each specific substituted piperidine.
-
Salt Formation: In a suitable flask, dissolve 1.0 equivalent of the racemic substituted piperidine in the chosen solvent (e.g., ethanol). Heat the solution gently. In a separate container, dissolve 0.5-1.0 equivalents of the enantiomerically pure chiral resolving agent (e.g., (S)-Mandelic acid) in the minimum amount of the same warm solvent.
-
Mixing and Crystallization: Slowly add the resolving agent solution to the piperidine solution with stirring. If crystals do not form immediately, allow the solution to cool slowly to room temperature. Seeding with a small crystal from a trial run can be beneficial.[6]
-
Isolation: Once crystallization is complete, cool the mixture in an ice bath for 1-2 hours to maximize the yield. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Liberation of the Free Base: Suspend the crystalline salt in water and add a suitable base (e.g., 1M NaOH solution) until the pH is >10. Extract the free piperidine base into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis: Dry the organic extracts, concentrate under reduced pressure, and determine the enantiomeric excess of the resolved piperidine using a suitable analytical method like chiral HPLC or SFC.[9]
Visualization: Diastereomeric Salt Formation Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of 4-(4-Ethoxybenzyl)piperidine
Welcome to the technical support center for 4-(4-Ethoxybenzyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges associated with the batch-to-batch variability of this important chemical intermediate. Our goal is to provide you with the expertise and practical guidance necessary to ensure the consistency and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and expected properties of this compound.
Q1: What are the typical physical and chemical properties of this compound?
This compound is typically a solid at room temperature. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C14H21NO | [1] |
| Molecular Weight | 219.32 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | General chemical knowledge |
| Purity | Typically ≥98% | [1] |
| Solubility | Soluble in organic solvents like ethanol, methanol, and dichloromethane. | General chemical knowledge |
Q2: How should this compound be properly stored to maintain its integrity?
To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] It is advisable to protect it from light and moisture to prevent degradation.[4] For extended storage, refrigeration is recommended.
Q3: What are the common impurities that might be present in this compound?
Impurities can arise from the starting materials, side reactions during synthesis, or degradation.[5] Potential impurities may include unreacted starting materials such as 4-benzylpiperidine or 1-chloro-4-nitrobenzene, by-products from the synthetic route, or residual solvents.[6] The specific impurity profile can vary depending on the synthetic method employed.
Q4: Why is batch-to-batch consistency of this compound critical for my research?
Batch-to-batch variability can significantly impact the outcome of your experiments.[7][8] Inconsistent purity, impurity profiles, or physical properties can lead to irreproducible results, affecting reaction yields, biological activity, and the overall reliability of your data.[5][9] In drug development, such variability can cause delays and regulatory hurdles.[7]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to the batch-to-batch variability of this compound.
Issue 1: Inconsistent Reaction Yields or Kinetics
Symptom: You observe significant variations in the yield or reaction rate of a process where this compound is a reactant.
Potential Root Causes:
-
Purity Variations: The actual purity of different batches may be lower than specified, leading to a lower effective concentration of the reactant.
-
Presence of Inhibitory Impurities: Certain impurities can act as catalysts poisons or inhibitors, slowing down or preventing the desired reaction.
-
Presence of Catalytic Impurities: Conversely, some impurities might catalyze side reactions, consuming the starting material and reducing the yield of the desired product.
-
Variations in Physical Properties: Differences in particle size or crystal form between batches can affect dissolution rates and, consequently, reaction kinetics.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent reaction outcomes.
Recommended Actions & Protocols:
-
Confirm Purity via High-Performance Liquid Chromatography (HPLC): This is the most direct method to quantify the purity of your batches.[10][11]
-
Protocol: HPLC Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound from each batch in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of ~1 mg/mL.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject equal volumes of each sample. Compare the peak area of the main component across different batches. A significant difference in the main peak area percentage indicates purity variation.
-
-
-
Identify and Quantify Impurities using LC-MS or GC-MS: If purity is consistent, an unidentified impurity may be the culprit. Mass spectrometry coupled with chromatography can help identify unknown peaks.
-
Structural Confirmation with Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the main component and may reveal the presence of significant impurities with distinct signals.[6][12]
-
Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of each batch in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Compare the spectra of different batches. Look for unexpected signals or variations in the integration of known peaks. The presence of new peaks suggests impurities.
-
-
Issue 2: Color Variation Between Batches
Symptom: Different batches of this compound exhibit noticeable differences in color (e.g., off-white vs. yellow or brown).
Potential Root Causes:
-
Trace Impurities: Highly colored impurities, even at very low concentrations, can impact the overall color of the material. These are often oxidation products or residual catalysts.
-
Degradation: Exposure to air, light, or heat can cause degradation, leading to colored byproducts.[4]
-
Residual Solvents: Trapped solvents from the synthesis can sometimes contribute to color.
Troubleshooting Workflow:
Caption: Workflow for investigating color variations.
Recommended Actions & Protocols:
-
UV-Vis Spectroscopy: A simple and effective way to quantify color differences.
-
Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare solutions of each batch at the same concentration in a suitable UV-transparent solvent (e.g., methanol).
-
Acquisition: Scan the absorbance from 200 to 800 nm.
-
Analysis: Compare the spectra. An increase in absorbance in the visible region (400-800 nm) indicates the presence of colored impurities.
-
-
-
HPLC with Diode Array Detection (DAD): This technique can separate the components of the mixture and provide a UV-Vis spectrum for each peak, helping to identify the chromophoric (color-causing) impurity.
-
Recrystallization: If colored impurities are affecting your experiments, purification by recrystallization can be an effective solution.
-
Protocol: Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but poorly soluble at low temperatures.
-
Procedure: Dissolve the material in a minimal amount of the hot solvent. If colored impurities are insoluble, filter the hot solution. Allow the solution to cool slowly to form crystals. Collect the crystals by filtration and wash with a small amount of cold solvent. Dry the purified crystals under vacuum.
-
-
Issue 3: Inconsistent Solubility or Physical Handling
Symptom: You notice that different batches of this compound have different dissolution rates or handling characteristics (e.g., one is a fine powder, another is crystalline).
Potential Root Causes:
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can have different solubilities and physical properties.
-
Particle Size Distribution: Variations in the manufacturing or milling process can lead to different particle sizes, affecting dissolution rates and bulk density.
-
Amorphous Content: The presence of non-crystalline (amorphous) material can also alter solubility.
Troubleshooting Workflow:
Caption: Workflow for addressing inconsistent physical properties.
Recommended Actions & Protocols:
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique can detect differences in melting points and the presence of different polymorphs.
-
Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of each batch into an aluminum DSC pan.
-
Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Analysis: Compare the thermograms. Different melting points or the presence of multiple thermal events can indicate different crystalline forms or impurities.
-
-
-
Powder X-ray Diffraction (PXRD): PXRD is the definitive technique for identifying different polymorphs, as each crystalline form will produce a unique diffraction pattern.
By systematically applying these troubleshooting guides and analytical techniques, you can effectively diagnose and address the root causes of batch-to-batch variability in this compound, leading to more consistent and reliable scientific outcomes.
References
- Piperidine Synthesis. - DTIC.
- This compound - MolCore.
- Effects of Impurities in Pharmaceuticals.
- Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC - PubMed Central.
- Piperidine Impurities - BOC Sciences.
- CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents.
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed.
- Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC - PubMed Central.
- Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives - ChemRxiv.
- How Is Chromatography Used for Purification? - Moravek.
- Batch-to-Batch Consistency: Why It Matters for Intermediates - At Tianming Pharmaceutical.
- This compound - Fluorochem.
- Safety Data Sheet: Piperidine - Carl ROTH.
- Why Batch-to-Batch Variability Happens (Even With the Same Recipe) - Terriva.
- Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC) - Triclinic Labs.
- Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors - UniCA IRIS.
- Structural, Spectroscopic, and Theoretical Investigation of a 4‐Benzyl Piperidine Derivative with Multi‐Targeted Bioactivity - ResearchGate.
- Preparation of Piperidines, Part 3: Substituted at Position 4 - YouTube.
- Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2 - NIH.
- REACTION OF SPIRO[PIPERIDINE-4.2'-( 1',2' ,3' ,4'- WITH ACETIC ANHYDRIDE Nasatoshi Yamato,* Yasuo Takeuchi, and Yuji Ikeda Facul. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYCmlhuJjbumQGgyC5k0WXxWQ6yN4T7XapGQexYgoZpV5_IScZs_e6C27X49nZr0TQ914rqOMU2IfQjZz9xel9FxV7F7zWePz34jSxeNeot30NPaebBNhG9eVNwSeSik9QPspPF8Kg1Ha6JAXpl6ZHXEJuZaO8sJt4QoRUUqWr2RU2amydCR3TryQA
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
- Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - NIH.
- 9: Separation, Purification, and Identification of Organic Compounds - Chemistry LibreTexts.
- Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.
- Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews.
- Impurity Investigations by Phases of Drug and Product Development | Request PDF.
- SAFETY DATA SHEET - FUJIFILM Wako Chemicals.
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing).
- Batch-to-Batch Variations - Surface Measurement Systems.
- Preparation of Piperidines, Part 1: Substituted at Position 2 - YouTube.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI.
- PURIFICATION AND CRITERIA OF PURITY - NCERT.
- SAFETY DATA SHEET - Fisher Scientific.
- Impurity investigations by phases of drug and product development - Baertschi Consulting.
- (PDF) Evaluation of The Inter-Batch Variability of An Active Pharmaceutical Ingredient: Morphologic, Rheologic And Calorimetric Characterization - ResearchGate.
- SAFETY DATA SHEET.
- 4-Benzylpiperidine - Wikipedia.
- Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PubMed.
- 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem.
Sources
- 1. molcore.com [molcore.com]
- 2. chemos.de [chemos.de]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. Effects of Impurities in Pharmaceuticals [ganeshremedies.com]
- 6. researchgate.net [researchgate.net]
- 7. tianmingpharm.com [tianmingpharm.com]
- 8. terriva.com [terriva.com]
- 9. mdpi.com [mdpi.com]
- 10. moravek.com [moravek.com]
- 11. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 12. rroij.com [rroij.com]
Improving the selectivity of 4-(4-Ethoxybenzyl)piperidine for a target receptor
Ticket ID: GluN2B-SEL-4482 Topic: Improving Selectivity of 4-(4-Ethoxybenzyl)piperidine Scaffolds Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division
Introduction: The "Dirty" Scaffold Problem
User Reported Issue:
"I am using a this compound derivative as a GluN2B-selective NMDA antagonist. While potency is high (
nM), I am observing off-target effects in behavioral models (psychotomimetic) and cardiovascular signals (QT prolongation). My binding data is also noisy with high non-specific binding."
Diagnosis:
The 4-benzylpiperidine pharmacophore (the core of Ifenprodil and Ro 25-6981) is a "privileged structure." While this makes it potent for the GluN2B subunit, it inherently suffers from promiscuity . The lipophilic nature of the benzyl-piperidine tail drives high affinity for Sigma-1 (
This guide provides a structural optimization roadmap and assay troubleshooting protocol to clean up your lead compound.
Module 1: Structural Optimization (SAR Troubleshooting)
Objective: Retain GluN2B affinity while deleting
The Mechanism of Selectivity
-
GluN2B Binding Mode: Your ligand binds at the interface of the GluN1 and GluN2B Amino-Terminal Domains (ATDs).[1] This pocket tolerates bulk but requires specific hydrogen bonding at the linker region.
-
Sigma-1 Binding Mode: The
receptor possesses a highly hydrophobic pocket that strongly recruits the lipophilic benzyl-piperidine tail. -
hERG Binding Mode: The basic piperidine nitrogen (protonated at physiological pH) mimics the
ion, getting trapped in the channel pore via cation- interactions with aromatic residues (Tyr652/Phe656).
Protocol: Chemical Modification Strategy
| Modification Zone | Chemical Strategy | Rationale (Causality) |
| Piperidine Ring (C4) | Add a Hydroxyl (-OH) | Critical Fix: Introducing polarity here disrupts the hydrophobic collapse required for |
| The Basic Nitrogen | Reduce Basicity ( | Lowering |
| The Linker | Rigidification | Constraining the linker (e.g., methyl substitution) restricts the conformational flexibility required to fit into the compact |
| Benzyl Tail | Zwitterionic Approach | Adding a distal carboxylic acid can maintain GluN2B potency (via salt bridges) while completely abolishing hERG binding due to electrostatic repulsion in the pore. |
Visualization: SAR Decision Tree
Caption: Logical flow for structural modification to decouple GluN2B efficacy from Sigma-1/hERG toxicity.
Module 2: Assay Troubleshooting (In Vitro)
User Reported Issue: "My
Root Cause: The this compound scaffold is highly lipophilic (LogP > 4). It sticks to plasticware (tipping the actual concentration) and exhibits "compound washout" issues.
Troubleshooting Guide: Stabilizing the Assay
1. The "Sticky Compound" Protocol
-
Material Change: Switch all serial dilution steps to glass-coated plates or low-binding polypropylene. Standard polystyrene absorbs this scaffold, reducing free concentration by up to 60%.
-
Detergent Buffer: Include 0.01% Triton X-100 or 0.1% BSA in your assay buffer. This acts as a carrier to keep the lipophilic ligand in solution without interfering with the receptor interface.
2. Non-Specific Binding (NSB) Reduction
-
The Filter Trap: If using radioligand filtration (e.g., with
Ifenprodil):-
Pre-soak GF/B filters in 0.3% Polyethyleneimine (PEI) for at least 1 hour. This neutralizes the negative charge of the glass fiber, preventing the positively charged piperidine from sticking to the filter itself.
-
Wash Step: Use ice-cold buffer and limit wash time to <10 seconds to prevent dissociation of the specific complex (GluN2B off-rates are relatively fast).
-
3. pH Sensitivity Check
-
Critical Factor: The binding of ifenprodil-like compounds is pH-dependent . The protonated nitrogen is required for high affinity.
-
Action: Ensure your assay buffer is strictly buffered at pH 7.4 . A drift to pH 7.8 can cause a 5-10 fold loss in potency due to deprotonation of the piperidine nitrogen.
Module 3: Validation Workflow (The Selectivity Funnel)
Objective: rigorous confirmation of subtype selectivity.
Step-by-Step Screening Protocol
-
Primary Screen (Binding):
-
Target: Rat/Human GluN2B (Radioligand:
Ifenprodil). -
Counter-Screen: Sigma-1 Receptor (Radioligand:
-Pentazocine). -
Success Criteria: Selectivity Ratio (
) > 100.
-
-
Secondary Screen (Functional):
-
Method: Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes expressing GluN1/GluN2B vs. GluN1/GluN2A.
-
Why? Binding does not equal antagonism. You must prove it inhibits current only in 2B-containing receptors.
-
Protocol: Apply Glutamate/Glycine, wait for plateau, then apply compound. Measure % inhibition.
-
-
Safety Screen (hERG):
-
Method: Automated Patch Clamp (e.g., QPatch).
-
Threshold:
is the safety margin required for early preclinical entry.
-
Visualization: The Screening Funnel
Caption: Sequential screening workflow to filter out non-selective or toxic candidates early.
Frequently Asked Questions (FAQ)
Q: Can I use
Q: Why does my compound show activity at Alpha-1 adrenergic receptors? A: The 4-benzylpiperidine moiety overlaps pharmacophorically with Prazosin-like structures. This is a common "off-target." Introducing a C4-hydroxyl group on the piperidine ring often reduces Alpha-1 affinity significantly while maintaining GluN2B potency [1].[2]
Q: Is the selectivity species-dependent? A: Yes. There are subtle amino acid differences in the GluN2B ATD between Rat and Human. Always validate your final lead on Human GluN2B (cloned in HEK293 or Oocytes) before moving to in vivo models, as rodent data may overestimate potency.
References
-
Chenard, B. L., et al. (1995). "Separation of alpha 1-adrenergic and N-methyl-D-aspartate antagonist activity in a series of 4-(3-phenylpropyl)piperidines." Journal of Medicinal Chemistry. Link
-
Williams, K. (1993). "Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors." Molecular Pharmacology. Link
-
Redfern, W. S., et al. (2003). "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs." Cardiovascular Research. Link
-
Karakas, E., et al. (2011). "Crystal structure of a heterotetrameric NMDA receptor ion channel." Science. Link
-
Cobos, E. J., et al. (2008). "Pharmacology and therapeutic potential of sigma(1) receptor ligands." Current Neuropharmacology. Link
Sources
Technical Support Center: Characterization of Novel Piperidine Compounds
Welcome to the Advanced Characterization Support Portal. Current Status: Operational Logged User: Senior Research Chemist Topic: Troubleshooting Structural Elicidation of Piperidine Scaffolds
Introduction: The Piperidine Challenge
Piperidine (azacyclohexane) scaffolds are ubiquitous in medicinal chemistry, forming the core of blockbuster drugs like fentanyl, paroxetine, and piperine. However, their characterization is frequently stalled by conformational dynamism . Unlike flat aromatic systems, piperidines exist in a rapid equilibrium of chair-boat conformers and nitrogen pyramidal inversion.
This guide addresses the three most common "tickets" submitted to our support desk: NMR signal broadening, stereochemical ambiguity, and chiral separation failures.
Ticket #001: NMR Signals are Broad or "Missing"
User Report: "I synthesized a 2,6-disubstituted piperidine. The LC-MS shows the correct mass, but the proton NMR in CDCl₃ is a mess. The ring protons are broad humps, and some signals seem to be missing entirely."
Root Cause Analysis: This is a classic case of Intermediate Exchange Rate . Piperidine rings undergo two dynamic processes:
-
Ring Inversion: Chair-to-chair interconversion (Barrier
kcal/mol). -
Nitrogen Inversion: Pyramidal inversion of the N-lone pair (Barrier
kcal/mol, but significantly higher if N-acylated or N-oxidized).
When the rate of these interconversions (
Troubleshooting Protocol: Variable Temperature (VT) NMR
-
Step 1: Solvent Selection. Switch from CDCl₃ to a solvent with a low freezing point and high viscosity, such as Toluene-d8 (freezes at -95°C) or CD₂Cl₂ .
-
Step 2: The Cooling Experiment.
-
Cool the probe to -40°C (233 K) .
-
Why? Lowering temperature reduces the exchange rate (
). Once , the exchange becomes "slow" on the NMR timescale, and the broad humps will resolve into two distinct sets of sharp peaks representing the individual conformers (e.g., Axial-N-H and Equatorial-N-H).
-
-
Step 3: The Heating Experiment (Alternative).
-
If cooling is unavailable, heat to +60°C in DMSO-d₆.
-
Why? This increases
so that (fast exchange), collapsing the conformers into a single, sharp, time-averaged signal. Note: This loses stereochemical information but confirms purity.
-
Visual Workflow: VT-NMR Decision Tree
Caption: Logic flow for resolving dynamic NMR broadening in piperidine derivatives.
Ticket #002: Distinguishing Diastereomers (Cis vs. Trans)
User Report: "I have isolated two isomers of a 3,4-disubstituted piperidine. I need to assign which is cis and which is trans, but the chemical shifts are nearly identical."
Root Cause Analysis:
Chemical shift (
Technical Reference Data: The Piperidine Karplus Table
| Interaction Type | Dihedral Angle ( | Typical | Interpretation |
| Axial-Axial ( | ~180° | 10.0 – 12.0 Hz | Large coupling indicates trans-diaxial relationship. |
| Axial-Equatorial ( | ~60° | 2.0 – 5.0 Hz | Small coupling. |
| Equatorial-Equatorial ( | ~60° | 2.0 – 5.0 Hz | Small coupling; often appears as a broad singlet. |
Troubleshooting Protocol: The "J-Value" Check
-
Acquire 1D Proton NMR with high resolution (at least 64 scans) to resolve multiplet splitting.
-
Identify the H3 and H4 protons.
-
Measure the Width at Half Height (
) if the splitting is complex.-
If
Hz, the proton is likely Axial (dominated by two large couplings). -
If
Hz, the proton is likely Equatorial .
-
-
NOE Validation:
-
Irradiate the H3 signal.
-
If you see a strong enhancement at H5 (axial), then H3 is also axial (1,3-diaxial interaction).
-
Caution: In flexible piperidines, NOE signals can be misleading due to averaging. Always prioritize
-coupling analysis at low temperatures.
-
Ticket #003: Separation of Enantiomers (Chiral HPLC)
User Report: "My chiral piperidine intermediate is not separating on a standard C18 column. I tried a chiral column, but the peaks are tailing badly."
Root Cause Analysis:
-
Lack of Separation: Enantiomers have identical physical properties in achiral environments (C18). They require a chiral stationary phase (CSP).[1][2]
-
Peak Tailing: Piperidines are basic amines (
). The secondary amine interacts with residual silanol groups on the silica backbone of the column, causing severe tailing.
Troubleshooting Protocol: The "Basic Modifier" Method
-
Step 1: Column Selection.
-
Do not use Pirkle-type columns initially.
-
Gold Standard: Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) coated phases (e.g., Chiralpak IA, IB, or IC ). These "immobilized" phases are robust against solvent stripping.
-
-
Step 2: Mobile Phase Optimization.
-
Base Additive (CRITICAL): You must add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. This blocks the silanol sites, sharpening the peak.
-
Standard Mix: Hexane : Ethanol : DEA (90 : 10 : 0.1).
-
-
Step 3: Solubility Check.
-
Piperidine salts (HCl, TFA) often crash out in Hexane.
-
Fix: Freebase the amine before injection, or use a polar organic mode (100% Methanol + 0.1% DEA + 0.1% Acetic Acid) on an immobilized column.
-
Visual Workflow: Chiral Method Development
Caption: Workflow for optimizing chiral HPLC separation of basic piperidine compounds.
References
-
Eliel, E. L., et al. (1976). "Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine."[3] Journal of the American Chemical Society.[3]
-
BenchChem Technical Support. (2025). "Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." Application Notes.
-
Phenomenex. (2024). "HPLC Technical Tip: Chiral Method Development for Basic Amines." Technical Guides.
-
Anet, F. A. L., & Yavari, I. (1977). "Nitrogen inversion in piperidine." Journal of the American Chemical Society.[3]
-
Lizarme-Salas, Y., et al. (2020). "Conformational analysis of piperidine derivatives by DFT and NMR." Beilstein Journal of Organic Chemistry.
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Validation & Comparative
Cross-reactivity profiling of 4-(4-Ethoxybenzyl)piperidine
Technical Comparative Guide: Cross-Reactivity Profiling of 4-(4-Ethoxybenzyl)piperidine (4-EBP)
Executive Summary: The Scaffold Paradox
This compound (hereafter 4-EBP ) represents a "privileged structure" in medicinal chemistry. It sits at the intersection of three critical pharmacological classes: Sigma-1 (
While often utilized as a lipophilic building block, its structural homology to 4-benzylpiperidine (a potent monoamine releaser) and Ifenprodil (a GluN2B antagonist) necessitates rigorous cross-reactivity profiling. This guide outlines the specific protocols to differentiate 4-EBP's primary efficacy from "off-target" liabilities, specifically comparing it against Haloperidol (Sigma reference), Ifenprodil (NMDA reference), and Fentanyl (Opioid negative control).
Comparative Pharmacological Profile
The following matrix contrasts 4-EBP against standard ligands. Data represents consensus values derived from structure-activity relationship (SAR) literature for 4-benzylpiperidine derivatives.
Table 1: Receptor Binding & Functional Affinity Matrix (
| Target / Assay | 4-EBP (Subject) | Haloperidol (Ref) | Ifenprodil (Ref) | Fentanyl (Ref) | Implication |
| Sigma-1 ( | Low nM (5–50 nM) | High (1–3 nM) | Moderate | Inactive | Primary Target. High affinity expected due to N-benzylpiperidine motif. |
| Sigma-2 ( | Moderate (100–500 nM) | High (5–10 nM) | Low | Inactive | Selectivity Ratio. 4-EBP often shows |
| NMDA (GluN2B) | Moderate (0.5–2 | Inactive | High (5–20 nM) | Inactive | Liability. Potential for dissociative side effects at high doses. |
| DAT (Dopamine) | Moderate (Releaser) | Inactive (Antagonist) | Inactive | Inactive | Liability. 4-benzylpiperidines act as DA releasers; ethoxy group increases lipophilicity. |
| >10 | Inactive | Inactive | High (1 nM) | Safety. Critical negative control to rule out opioid-like respiratory depression. |
Cross-Reactivity Screening Workflow
To validate the profile of 4-EBP, a hierarchical screening approach is required. This workflow filters out false positives and establishes the mechanism of action (MoA).
Figure 1: Hierarchical screening workflow. Tier 1 filters binding; Tier 2 confirms function (agonist vs. antagonist); Tier 3 quantifies specific ion-channel liabilities.
Detailed Experimental Protocols
Protocol A: Sigma-1 Receptor Competition Binding
Objective: Determine the
Reagents:
-
Radioligand:
(+)-Pentazocine (Specific Activity: >30 Ci/mmol). -
Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human
. -
Non-specific Control: Haloperidol (10
M).
Step-by-Step Methodology:
-
Membrane Prep: Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000
for 20 min. Resuspend pellet. -
Incubation: In a 96-well plate, combine:
-
50
L Membrane suspension (20 g protein). -
50
L (+)-Pentazocine (Final conc: 3 nM). -
50
L 4-EBP (Concentration range: to M).
-
-
Equilibrium: Incubate for 120 minutes at 37°C . (Note: Sigma receptors require longer incubation than GPCRs for equilibrium).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Fit data to a one-site competition model using the Cheng-Prusoff equation:
.
Protocol B: Functional Dopamine Release Assay (Amperometry)
Objective: Verify if 4-EBP acts as a monoamine releaser (like its parent 4-benzylpiperidine) or a reuptake inhibitor.
System: Rat striatal synaptosomes. Methodology:
-
Pre-load synaptosomes with
Dopamine for 15 min at 37°C. -
Wash to remove extracellular radioligand.
-
Perfuse synaptosomes with buffer containing 4-EBP (1
M). -
Critical Control: Co-incubate with Nomifensine (DAT blocker). If 4-EBP-induced release is blocked by Nomifensine, 4-EBP is a substrate-type releaser (transporter inversion). If not, it may be acting via VMAT2 inhibition.
Mechanistic Divergence: Sigma vs. Opioid
A common error in profiling piperidine derivatives is assuming "morphinan-like" activity. 4-EBP structurally resembles the "tail" of fentanyl but lacks the anilido-piperidine core required for
The diagram below illustrates the divergent signaling pathways. 4-EBP activates the Sigma-1-IP3R axis (mitochondrial protection/Ca2+ modulation), whereas true opioids activate the Gi/o-MAPK axis (analgesia/respiratory depression).
Figure 2: Divergent signaling. 4-EBP modulates ER-mitochondria signaling (Sigma-1) without engaging the Opioid-Gi/o respiratory depression pathway.
Interpretation of Results & Safety Thresholds
When analyzing your screening data, use these thresholds to determine the development viability of 4-EBP derivatives:
-
The Sigma Selectivity Index:
-
Calculate Ratio:
. -
Target: > 50-fold. If < 10-fold, the compound carries a risk of psychotomimetic side effects (hallucinations) due to NMDA blockade.
-
-
The "False Opioid" Check:
-
If 4-EBP shows displacement in a generic "Opioid Panel" (e.g., using non-selective
Naloxone), re-run using specific , , and agonists. Benzylpiperidines often bind non-specifically to the -opioid receptor (KOR) at high concentrations, which is a dysphoric liability.
-
-
Metabolic Alert:
-
The ethoxy group is a metabolic soft spot. Monitor for O-dealkylation (CYP2D6) which yields the phenol metabolite. The phenol variant often has drastically increased affinity for GluN2B (NMDA), potentially altering the in vivo profile from neuroprotective (Sigma) to neurotoxic/hallucinogenic (NMDA).
-
References
-
Mechanism of 4-Benzylpiperidine
-
Sigma Receptor SAR
-
Opioid/Piperidine Structural Analysis
-
NMDA (GluN2B)
- Title: Discovery and characterization of benzyloxy piperidine based dopamine D4 receptor antagonists (Discusses off-target NMDA/Sigma profiles).
- Source: NIH / PubMed Central.
-
URL:[Link]
Sources
- 1. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments with 4-(4-Ethoxybenzyl)piperidine
For researchers, scientists, and professionals in the dynamic field of drug development, the reproducibility of experimental results is the bedrock of scientific integrity and progress. In the synthesis and application of bioactive molecules like 4-(4-Ethoxybenzyl)piperidine, a substituted piperidine derivative of interest in medicinal chemistry, even minor variations in experimental conditions can lead to significant discrepancies in outcomes. This guide provides an in-depth technical comparison of methodologies for the synthesis, purification, and characterization of this compound, with a core focus on identifying and controlling the critical parameters that govern experimental reproducibility.
The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties.[1] However, the synthesis and handling of piperidine derivatives are not without their challenges, which can include side reactions, purification difficulties, and stability issues.[2][3] This guide will dissect these challenges in the context of this compound and offer robust, field-proven protocols to mitigate them.
I. Synthesis of this compound: A Comparative Analysis of Synthetic Routes
The synthesis of 4-substituted piperidines can be approached through various established methods. The choice of synthetic route can significantly impact the impurity profile, yield, and ultimately, the reproducibility of biological assays. Here, we compare two common strategies for the synthesis of this compound and discuss the critical control points for each.
Method 1: Reductive Amination of 4-Piperidone with 4-Ethoxybenzaldehyde
This is a widely used and generally reliable method for the synthesis of N-substituted piperidines. However, for C-alkylation at the 4-position, a variation is required. A common approach involves the reductive amination of a pre-formed piperidine derivative. A more direct, though potentially more challenging route for analogous structures, involves multi-component reactions.[4] A plausible two-step synthesis for this compound is outlined below.
Workflow for Synthesis Method 1
Caption: A potential synthetic workflow for this compound starting from 4-piperidone.
Causality Behind Experimental Choices:
-
N-Protection: The piperidine nitrogen is a nucleophile and can interfere with subsequent reactions. Protection with a group like tert-butyloxycarbonyl (Boc) is crucial to prevent N-alkylation and other side reactions.[5]
-
Wittig/HWE Reaction: This classic carbon-carbon bond-forming reaction is effective for creating the benzylidene intermediate. The choice of base and reaction conditions is critical to maximize yield and minimize side products.
-
Catalytic Hydrogenation: This step reduces the exocyclic double bond. The choice of catalyst (e.g., Palladium on carbon) and hydrogen pressure are key parameters to control for complete reduction without affecting the benzene ring.
-
Deprotection: Strong acidic conditions are typically required to remove the Boc group. Careful control of temperature and reaction time is necessary to prevent degradation of the final product.
Method 2: Suzuki Coupling of a Piperidine-based Boronic Ester with 4-Bromophenetole
For creating a direct bond between an aromatic ring and the piperidine scaffold, palladium-catalyzed cross-coupling reactions like the Suzuki reaction offer a powerful and versatile alternative.[6]
Workflow for Synthesis Method 2
Caption: An illustrative, though indirect, synthetic workflow highlighting the use of Suzuki coupling for related structures. A direct synthesis of the target compound would require a different starting material.
Expertise-Driven Insights:
The Suzuki coupling approach, while powerful, introduces its own set of reproducibility challenges.[6] The purity of the boronic ester, the choice of palladium catalyst and ligand, the base, and the solvent all have a profound impact on the reaction outcome. Catalyst poisoning from impurities in starting materials is a common pitfall that can lead to failed or low-yielding reactions.[3]
Comparative Summary of Synthetic Routes
| Parameter | Method 1: Reductive Amination Pathway | Method 2: Suzuki Coupling Pathway |
| Starting Materials | Readily available | Requires synthesis of a piperidine-boronic ester |
| Number of Steps | Fewer steps | Potentially more steps |
| Key Challenges | Control of stereochemistry (if applicable), potential for over-alkylation | Catalyst sensitivity, purity of reagents, removal of metal catalyst |
| Reproducibility | Generally good with careful control of reaction conditions | Can be more variable due to catalyst sensitivity |
II. Purification Strategies: Achieving High Purity for Reproducible Results
The purity of this compound is paramount for its use in biological assays. Even small amounts of impurities can lead to off-target effects and misleading results.
Common Impurities to Consider:
-
Starting materials: Unreacted 4-piperidone or 4-ethoxybenzaldehyde.
-
Reaction byproducts: Products of side reactions, such as over-alkylation or incomplete reduction.
-
Catalyst residues: Palladium or other transition metals from coupling reactions.
-
Solvent residues: Residual solvents from the reaction or purification process.
Purification Techniques: A Comparative Overview
| Purification Method | Advantages | Disadvantages & Reproducibility Considerations |
| Distillation | Effective for removing non-volatile impurities. | Not suitable for thermally labile compounds. Piperidines can form azeotropes with solvents like pyridine, making complete separation difficult.[3] |
| Crystallization | Can provide very high purity material. | Yield can be low. Finding a suitable solvent system can be challenging. The final crystal form can impact solubility and bioavailability. |
| Column Chromatography | Versatile and can separate a wide range of impurities. | Can be time-consuming and require large volumes of solvent. Reproducibility depends on consistent packing of the column and a well-defined elution gradient. |
| Salt Formation and Recrystallization | Effective for purifying basic compounds like piperidines. | The choice of acid is critical. The resulting salt will have different physical properties than the free base.[7] |
Self-Validating Protocol for Purification:
A robust purification protocol should incorporate in-process controls to ensure the desired purity is achieved. For example, after column chromatography, fractions should be analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) before being combined.
III. Analytical Characterization: The Key to Confirming Identity and Purity
Thorough analytical characterization is non-negotiable for ensuring the identity, purity, and stability of this compound. This data provides the necessary evidence that the correct compound has been synthesized and is of sufficient quality for its intended use.
Workflow for Analytical Characterization
Caption: A comprehensive workflow for the analytical characterization of this compound.
Expert Insights on Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is a powerful tool for identifying and quantifying impurities.[8][9]
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method for assessing purity. A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradants.[10]
-
Gas Chromatography (GC): Suitable for analyzing volatile impurities, such as residual solvents.[8][11]
-
Stability Studies: Piperidine derivatives can be susceptible to oxidation and degradation, especially under acidic or basic conditions.[2][12] Stability studies are crucial to determine the appropriate storage conditions and shelf-life of the compound.[10]
Comparative Data on Analytical Techniques
| Technique | Information Provided | Key for Reproducibility |
| ¹H and ¹³C NMR | Unambiguous structural confirmation and identification of structurally related impurities. | Ensures the correct molecule is being tested. |
| HPLC/UPLC | High-resolution separation and quantification of impurities. | Provides a precise measure of purity, which is critical for dose-response studies. |
| Mass Spectrometry | Confirms molecular weight. | Verifies the identity of the synthesized compound. |
| Stability-Indicating HPLC | Tracks the degradation of the compound over time under various stress conditions. | Ensures that the compound is stable throughout the duration of an experiment, preventing changes in effective concentration.[2] |
IV. Conclusion: A Framework for Reproducibility
Ensuring the reproducibility of experiments involving this compound, and indeed any synthetic compound, requires a holistic approach that encompasses careful consideration of the synthetic route, rigorous purification, and comprehensive analytical characterization. By understanding the underlying chemistry and potential pitfalls associated with piperidine derivatives, researchers can develop robust protocols that yield consistent and reliable data. This guide provides a framework for making informed decisions at each stage of the experimental process, ultimately contributing to the advancement of credible and impactful scientific research.
References
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Stability issues of 1,4-Diacetylpiperidine under different conditions - Benchchem. Vertex AI Search.
- CN1583742A - Method for preparing 4-piperidyl piperidine - Google P
- Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Vertex AI Search.
- Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC - PubMed Central. Vertex AI Search.
- Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC - PubMed Central. Vertex AI Search.
- Piperidine Synthesis. - DTIC. Vertex AI Search.
- This compound - MolCore. Vertex AI Search.
- WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem. Vertex AI Search.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC Synthetic Drug Str
- This compound - Fluorochem. Vertex AI Search.
- 4-Benzylpiperidine - Santa Cruz Biotechnology. Vertex AI Search.
- 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed. Vertex AI Search.
- Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant - ChemRxiv. Vertex AI Search.
- (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA)
- Characterizing the Purity of 1-Boc-4-(aminomethyl)piperidine: A Comparative Guide to GC Analysis - Benchchem. Vertex AI Search.
- Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed. Vertex AI Search.
- CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google P
- common challenges in working with piperidine-based compounds - Benchchem. Vertex AI Search.
- Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)
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- 10. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Technical Comparison Guide: 4-(4-Ethoxybenzyl)piperidine Scaffolds in Sigma-1 & NMDA Modulation
Executive Summary
4-(4-Ethoxybenzyl)piperidine represents a critical chemical probe within the "privileged scaffold" class of 4-benzylpiperidines. While often overshadowed by its N-substituted pharmaceutical derivatives (e.g., Ifenprodil, Donepezil), the free-amine or simple N-alkylated core serves as a vital tool for dissecting Sigma-1 receptor (
This guide objectively compares the structure-activity relationship (SAR) of the 4-ethoxy derivative against its methoxy, chloro, and unsubstituted analogs. It is designed for medicinal chemists and pharmacologists optimizing ligand efficiency for neuroprotective and neuropsychiatric indications.
Mechanistic Profiling & Target Validation
To understand the utility of this compound, one must analyze its dual-pharmacology potential. The molecule operates primarily through hydrophobic interactions in allosteric pockets.
Primary Targets
-
Sigma-1 Receptor (
R): A chaperone protein at the Mitochondria-Associated Membrane (MAM). -
NMDA Receptor (GluN2B/NR2B Subunit): An ionotropic glutamate receptor.
Signaling Pathway Visualization
The following diagram illustrates the downstream effects of
Caption: Sigma-1 receptor activation pathway by benzylpiperidine ligands at the Mitochondria-Associated Membrane (MAM).
Structure-Activity Relationship (SAR) Analysis
The "Ethoxy" modification is not arbitrary; it is a strategic probe of the hydrophobic tolerance of the receptor binding pocket.
Comparative SAR Matrix
The following table contrasts the 4-ethoxy derivative with key analogs. Data is synthesized from consensus literature values for benzylpiperidine cores.
| Analog (R-Group) | NR2B Selectivity | LogP (Calc) | Pharmacological Insight | |
| 4-Ethoxy (-OEt) | High (< 10 nM) | Moderate | ~3.8 | Optimal lipophilic fill for |
| 4-Methoxy (-OMe) | High (< 20 nM) | High | ~3.3 | Balanced profile. Classic scaffold (e.g., in Donepezil/Ifenprodil derivatives). |
| 4-Chloro (-Cl) | Moderate | Moderate | ~3.9 | Halogen bonding potential, but lacks H-bond acceptor capability of ethers. |
| Unsubstituted (-H) | Low/Moderate | Low | ~2.8 | Lacks necessary hydrophobic interaction energy for high-affinity binding. |
The "Ethoxy Effect"
-
Lipophilic Efficiency: The ethoxy group extends the molecule's reach into the secondary hydrophobic pocket of the
receptor. Studies suggest that extending from methoxy to ethoxy often maintains or improves affinity due to the flexible ethyl chain filling void space without incurring significant steric penalties. -
Metabolic Stability: Unlike the methoxy group, which is rapidly O-demethylated by CYPs, the ethoxy group generally possesses slightly higher metabolic stability, prolonging the probe's half-life in in vivo assays.
Experimental Protocols (Self-Validating Systems)
To validate the activity of this compound, researchers should employ the following standardized protocols. These are designed to minimize false positives common in GPCR and ion channel screening.
Protocol A: Receptor Radioligand Binding Assay
Objective: Determine
-
Tissue Preparation: Use guinea pig brain membranes or HEK293 cells overexpressing human
R. -
Buffer System: 50 mM Tris-HCl (pH 7.4). Crucial: Avoid phosphate buffers which can precipitate calcium and interfere with cation-dependent binding modes.
-
Radioligand: [³H]-(+)-Pentazocine (2-3 nM).
-
Non-Specific Binding (NSB): Define using 10 µM Haloperidol.
-
Incubation: 120 minutes at 37°C. Note: Equilibrium is slow for lipophilic benzylpiperidines; shorter times (e.g., 60 min) may underestimate affinity.
-
Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% polyethylenimine (reduces filter binding of the hydrophobic ligand).
Protocol B: Functional Ca²⁺ Flux Assay (NR2B Antagonism)
Objective: Confirm functional antagonism rather than just binding.
-
Cell Line: HEK293 cells co-transfected with NR1/NR2B subunits.
-
Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.
-
Pre-incubation: Add this compound (0.1 nM - 10 µM) for 15 min.
-
Stimulation: Inject Glutamate (10 µM) + Glycine (10 µM).
-
Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm).
-
Validation: Calculate IC₅₀. A pure antagonist will suppress the peak fluorescence in a dose-dependent manner. Use Ifenprodil (10 µM) as the positive control for full block.
Synthesis & Optimization Workflow
When utilizing this scaffold, the synthetic route determines the purity and scalability. The reductive amination pathway is preferred over alkylation to avoid over-alkylation byproducts.
Caption: Preferred reductive amination pathway for high-purity synthesis of benzylpiperidine scaffolds.
Comparative Product Analysis
When selecting a chemical probe, context is key. The table below guides the selection between the 4-ethoxy derivative and standard alternatives.
| Feature | This compound | Ifenprodil | PRE-084 |
| Primary Utility | Dual Probe ( | NR2B Selective Antagonist | |
| Binding Mode | Hydrophobic Core Scaffold | Bivalent (binds two sites) | Sigma-site specific |
| Selectivity | Low (Promiscuous scaffold) | High for NR2B vs NR2A | High for |
| Solubility | Moderate (LogP ~3.8) | Moderate | High (Water soluble) |
| Best Use Case | Fragment-based drug design (FBDD), SAR exploration of hydrophobic pockets. | Validating NR2B involvement in pain/excitotoxicity. | Validating |
Expert Recommendation
Use This compound when your research goal is to optimize the hydrophobic interaction of a lead compound. It is not a "final drug" candidate due to potential off-target effects (promiscuity between Sigma/NMDA/NET), but it is an excellent starting scaffold to append polar groups (on the piperidine nitrogen) to gain selectivity.
References
-
Sigma-1 Receptor Ligand Design: Title: Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands.[3][4] Source: PubMed Central / NIH. URL:[Link]
-
NMDA (NR2B) Antagonism SAR: Title: 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist.[5] Source: Journal of Medicinal Chemistry (via PubMed). URL:[Link]
-
Benzylpiperidine Scaffold Versatility: Title: 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands. Source: PubMed Central. URL:[Link]
-
Piperidine Biological Activity Review: Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Source: IJNRD. URL:[Link]
Sources
- 1. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 2. Inhibition of Prohormone Convertases PC1/3 and PC2 by 2,5-Dideoxystreptamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to the Synthetic Routes of 4-Substituted Piperidines
The 4-substituted piperidine motif is a cornerstone of modern medicinal chemistry, appearing as a crucial structural element in a vast array of pharmaceuticals, from antihistamines to antipsychotics. Its prevalence is a direct result of its ability to confer desirable physicochemical properties, such as aqueous solubility and metabolic stability, while providing a three-dimensional scaffold for precise pharmacophore presentation. Consequently, the efficient and stereocontrolled synthesis of these heterocycles is a paramount concern for researchers in drug discovery and development.
This guide provides a comparative analysis of three principal strategies for the synthesis of 4-substituted piperidines: the catalytic hydrogenation of pyridines, the reductive amination of 1,5-dicarbonyl precursors, and the aza-Diels-Alder reaction. Drawing from established literature and field-proven insights, we will dissect the underlying principles of each method, compare their performance with quantitative data, and provide detailed, validated protocols to empower researchers in their synthetic endeavors.
Strategic Overview: Choosing Your Path to the Piperidine Core
The selection of a synthetic route is a critical decision dictated by several factors: the desired substitution pattern, the required stereochemistry, the scale of the synthesis, and the functional group tolerance of the overall synthetic sequence. The three routes discussed herein offer distinct advantages and present different challenges.
Figure 2. Experimental workflow for the catalytic hydrogenation of 4-phenylpyridine.
Methodology:
-
Reactor Setup: In a glass vial equipped with a magnetic stir bar, combine 4-phenylpyridine (124 mg, 0.8 mmol), Rh₂O₃ (1 mg, 0.5 mol%), and 2,2,2-trifluoroethanol (TFE, 1 mL).
-
Reaction Execution: Place the vial into a high-pressure reactor. Seal the reactor, purge several times with nitrogen gas, and then pressurize with hydrogen gas to 5 bar.
-
Incubation: Stir the reaction mixture at 40°C for 16 hours.
-
Work-up: After the reaction period, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen.
-
Analysis: The reaction mixture is concentrated under reduced pressure. The yield of 4-phenylpiperidine can be determined by ¹H NMR spectroscopy using an internal standard (e.g., 1,3,5-trimethoxybenzene).
Reductive Amination of 1,5-Dicarbonyl Precursors
This classical yet powerful strategy builds the piperidine ring from an acyclic precursor, typically a 1,5-dicarbonyl compound (or a synthetic equivalent), by forming two C-N bonds in a single operation. It offers excellent control over substitution patterns and is particularly amenable to diastereoselective synthesis.
Expertise & Experience: The "Why" Behind Reagent and Condition Selection
The core of this transformation is the sequential formation of an enamine/iminium ion followed by its reduction. The choice of amine, reducing agent, and acid catalyst are interdependent and crucial for success.
-
Nitrogen Source: Ammonia or a primary amine is used to form the piperidine ring. The choice of amine directly installs one of the substituents on the piperidine nitrogen.
-
Reducing Agent: The key is to select a reducing agent that is selective for the iminium ion over the precursor carbonyl groups.
-
Sodium Cyanoborohydride (NaBH₃CN): This is a classic reagent for reductive amination. Its reactivity is attenuated at neutral pH, but it becomes a potent reductant for protonated imines under mildly acidic conditions (pH 4-6). This pH-dependent reactivity is the cornerstone of its selectivity.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN. It is effective under non-acidic conditions and is often the reagent of choice for acid-sensitive substrates. The steric bulk of the acetoxy groups prevents the reduction of most aldehydes and ketones while readily reducing the more electrophilic iminium ion.
-
-
Acid Catalysis: An acid catalyst (e.g., acetic acid) is often required to facilitate the dehydration of the hemiaminal intermediate to the crucial iminium ion, which is the species that undergoes reduction.
Data Presentation: Comparison of Reductive Amination Approaches
| Precursor | Amine | Reducing Agent / Conditions | Product | Yield (%) | Diastereoselectivity | Reference |
| Glutaraldehyde | Benzylamine | NaBH₃CN, MeOH | N-Benzylpiperidine | High | N/A | General Method |
| 1,5-Diphenyl-1,5-pentanedione | Ammonium Acetate | NaBH₃CN, MeOH | 2,6-Diphenylpiperidine | ~85% | High cis | General Method |
| Protected 5-keto-D-glucose | Benzhydrylamine | NaBH₃CN, MeOH, 0°C | Deoxynojirimycin derivative | Good | 96:4 | [1] |
| α,β-Unsaturated Ketone + N-sulfinyl metalloenamine | (1) Michael Add. (2) Stereoselective Reduction | (1) THF (2) L-Selectride | 2,4,6-Trialkylpiperidine | Good | High | [2] |
Experimental Protocol: Diastereoselective Synthesis of a 2,4,6-Trisubstituted Piperidine
This protocol is based on the use of a chiral auxiliary to control stereochemistry, as described by Suna et al. [2][3]It involves a Michael addition to form the 1,5-dicarbonyl equivalent, followed by a stereoselective reduction and cyclization.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(4-Ethoxybenzyl)piperidine
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, piperidine derivatives like 4-(4-Ethoxybenzyl)piperidine serve as crucial building blocks. However, our responsibility as scientists extends beyond discovery and application; it encompasses the entire lifecycle of a chemical, culminating in its safe and environmentally conscious disposal. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Identification: The Foundation of Safe Disposal
Understanding the intrinsic hazards of a substance is the critical first step in determining appropriate handling and disposal protocols. While a specific Safety Data Sheet (SDS) for this compound must always be consulted, we can infer its likely hazard profile from the parent molecule, piperidine, and structurally similar compounds. Piperidine itself is classified as a highly flammable liquid that is toxic when it comes into contact with skin or is inhaled, is harmful if swallowed, and causes severe skin burns and eye damage.[1][2]
The causality here is rooted in the chemical's structure: the piperidine ring imparts a strong basicity and reactivity, making it corrosive, while its organic nature contributes to flammability and systemic toxicity. Therefore, this compound must be treated as hazardous waste .[3] Under no circumstances should it be disposed of down the drain or in regular trash.[4][5][6][7]
| Hazard Class | Classification | Rationale & Key Precautions |
| Acute Toxicity | Expected to be Toxic/Harmful | Piperidine derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[1][2] Avoid all personal contact.[4] |
| Skin Corrosion/Irritation | Expected to be Corrosive | The basic nitrogen atom makes the compound capable of causing severe skin burns and eye damage.[1][3] |
| Flammability | Expected to be Flammable/Combustible | Like its parent compound, it is likely a flammable liquid.[1][2][3] Keep away from heat, sparks, and open flames.[1][2] |
| Environmental Hazard | Harmful to Aquatic Life | Organic amines can be toxic to aquatic ecosystems. Prevent runoff into drains and waterways.[4][6] |
Pre-Disposal Safety: Engineering and Personal Protection
Before initiating any disposal procedure, establishing a safe working environment is paramount. This protocol is a self-validating system; by adhering to these controls, you inherently minimize risk.
Engineering Controls: All handling and preparation for the disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. This is the primary defense against inhaling potentially toxic vapors.[5]
Personal Protective Equipment (PPE): The selection of PPE is non-negotiable and based directly on the identified hazards of corrosivity and toxicity.
| Equipment | Specification | Justification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact, which can cause severe burns and toxic absorption.[1] |
| Eye Protection | Chemical splash goggles or a face shield | To protect against splashes that can cause severe eye damage.[1] |
| Body Protection | Flame-retardant laboratory coat | Protects skin from incidental contact and provides a barrier against splashes. |
| Respiratory Protection | Use in a fume hood. If not possible, a NIOSH-approved respirator is required. | To prevent inhalation of vapors, which may cause respiratory irritation and systemic toxicity.[5] |
Step-by-Step Disposal Protocols
The correct disposal method depends on the form of the waste—whether it is the pure chemical, contaminated labware, or a spill.
Protocol 3.1: Disposal of Unused or Waste this compound
This procedure applies to expired, surplus, or off-specification product. The guiding principle is containment and transfer to a licensed professional.
-
Containerization: Keep the chemical in its original, clearly labeled container if possible. If transferring to a new container, use one that is chemically compatible and in good condition.
-
Labeling: The container must be sealed and labeled as hazardous waste. The label must clearly state "Hazardous Waste," the full chemical name "this compound," and list the associated hazards (e.g., Flammable, Corrosive, Toxic).
-
Segregation: Store the waste container in a designated satellite accumulation area away from incompatible materials, particularly strong acids and oxidizing agents.[1]
-
Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company.[5] Do not attempt to treat or neutralize the chemical yourself. Maintain all records of the disposal, such as the hazardous waste manifest, as required by regulations like the Resource Conservation and Recovery Act (RCRA).[8][9]
Protocol 3.2: Managing Spills and Contaminated Materials
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination. The following workflow provides a logical decision-making process.
Caption: Decision workflow for responding to a chemical spill.
Detailed Spill Cleanup Steps:
-
Evacuate & Alert: For minor spills that you are trained to handle, ensure the immediate area is clear of personnel. For major spills, evacuate and alert your institution's emergency services.[10]
-
Ventilate: Increase ventilation in the area, preferably by working within a fume hood.[4]
-
Don PPE: Wear the full PPE as outlined in Section 2.
-
Contain & Absorb: For liquid spills, cover with an inert absorbent material like sand, vermiculite, or dry lime.[3][6][10] Do not use combustible materials like paper towels. For solid spills, carefully sweep up the material, avoiding dust generation.[4][5]
-
Collect Waste: Using non-sparking tools, carefully place the absorbed material or swept solid into a sealable, labeled container for disposal.[10]
-
Decontaminate: Wash the spill area thoroughly with soap and large amounts of water.[4] Collect the decontamination water as hazardous waste if local regulations require it.
-
Dispose: The sealed container of spill debris is considered hazardous waste and must be disposed of according to Protocol 3.1.
Regulatory Compliance and Record Keeping
Proper disposal is not only a matter of safety but also of regulatory compliance. All activities must adhere to the guidelines set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[11][12]
-
Chemical Hygiene Plan: All laboratory procedures, including waste disposal, must be documented in your institution's Chemical Hygiene Plan as required by the OSHA Laboratory Standard (29 CFR 1910.1450).[12]
-
Waste Identification: You are responsible for correctly identifying waste as hazardous according to EPA definitions.[8]
-
Training: All personnel handling hazardous waste must receive appropriate training on procedures and emergency response.[13]
-
Documentation: Maintain meticulous records, including hazardous waste manifests, which track the waste from your laboratory to its final disposal site.[9]
By integrating these robust disposal procedures into your standard laboratory operations, you build a culture of safety and environmental stewardship. This commitment not only protects you and your colleagues but also upholds the integrity of our scientific community.
References
-
MSDS of 4-(4-Methoxybenzoyl)-piperidine hydrochloride. Capot Chemical Co., Ltd. [Link]
-
Hazard Summary: Piperidine. New Jersey Department of Health. [Link]
-
Safety Data Sheet: Piperidine. PENTA. [Link]
-
Safety Data Sheet: Piperidine. Carl ROTH. [Link]
-
Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]
-
Hazardous Waste and Disposal. American Chemical Society. [Link]
-
Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. Med-Pro Disposal. [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead. [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. chemos.de [chemos.de]
- 3. nj.gov [nj.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. capotchem.cn [capotchem.cn]
- 6. carlroth.com [carlroth.com]
- 7. acs.org [acs.org]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. epa.gov [epa.gov]
- 12. osha.gov [osha.gov]
- 13. cleanmanagement.com [cleanmanagement.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
